4-Chloro-6-methyl-3-nitrocoumarin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-chloro-6-methyl-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO4/c1-5-2-3-7-6(4-5)8(11)9(12(14)15)10(13)16-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEUQTVZPWYAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 4-Chloro-6-methyl-3-nitrocoumarin
An In-depth Technical Guide on the Synthesis of 4-Chloro-6-methyl-3-nitrocoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, proposed synthetic pathway for this compound. The synthesis is conceptualized as a three-step process, leveraging established methodologies in coumarin chemistry, including the Pechmann condensation, electrophilic nitration, and chlorination. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, tabulated data for clarity, and a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The can be strategically approached in three primary stages:
-
Pechmann Condensation: Formation of the coumarin core by reacting 4-methylphenol (p-cresol) with ethyl acetoacetate to yield 4-hydroxy-6-methylcoumarin.
-
Nitration: Introduction of a nitro group at the C3 position of the coumarin ring via electrophilic substitution to produce 4-hydroxy-6-methyl-3-nitrocoumarin.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a suitable chlorinating agent, yielding the final target compound, this compound.
The logical flow of this multi-step synthesis is illustrated below.
Caption: Proposed synthetic pathway for this compound.
Data Presentation
The following tables summarize the key quantitative data and reaction parameters for the proposed synthetic route.
Table 1: Summary of Reaction Conditions and Products
| Step | Reaction Name | Starting Material | Key Reagents | Conditions | Product | Typical Yield (%) |
| 1 | Pechmann Condensation | 4-Methylphenol | Ethyl acetoacetate, H₂SO₄ | 110°C, Solvent-free[1] | 4-Hydroxy-6-methylcoumarin | ~95%[1] |
| 2 | Electrophilic Nitration | 4-Hydroxy-6-methylcoumarin | HNO₃, Acetic Acid, NaNO₂ | 60°C, 1 hour[2] | 4-Hydroxy-6-methyl-3-nitrocoumarin | ~85%[2] |
| 3 | Deoxychlorination | 4-Hydroxy-6-methyl-3-nitrocoumarin | Phosphorus oxychloride (POCl₃) | Reflux, 1 hour[3] | This compound | ~85%[3] |
Table 2: Expected Spectroscopic Data for Key Compounds
| Compound | Formula | Mol. Wt. | Expected ¹H NMR Signals (δ, ppm) | Expected IR Bands (cm⁻¹) |
| 4-Hydroxy-6-methylcoumarin | C₁₀H₈O₃ | 176.17 | 2.4 (s, 3H, -CH₃), 5.8 (s, 1H, C3-H), 7.2-7.5 (m, 3H, Ar-H), 11.5 (br s, 1H, -OH) | 3400-3200 (O-H), 1720 (C=O, lactone), 1620 (C=C) |
| 4-Hydroxy-6-methyl-3-nitrocoumarin | C₁₀H₇NO₅ | 221.17 | 2.5 (s, 3H, -CH₃), 7.4-7.8 (m, 3H, Ar-H), 12.0 (br s, 1H, -OH) | 3400-3200 (O-H), 1740 (C=O, lactone), 1530 & 1350 (NO₂) |
| This compound | C₁₀H₆ClNO₄ | 239.61 | 2.6 (s, 3H, -CH₃), 7.5-7.9 (m, 3H, Ar-H) | 1750 (C=O, lactone), 1540 & 1360 (NO₂), 750 (C-Cl) |
Experimental Protocols
The following are detailed methodologies for each step in the .
Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin
This procedure is based on the Pechmann condensation reaction, a standard method for synthesizing coumarins from phenols and β-ketoesters.[1]
-
Materials:
-
4-Methylphenol (p-cresol) (1.0 mol)
-
Ethyl acetoacetate (1.1 mol)
-
Amberlyst-15 catalyst (0.2 g) or concentrated Sulfuric Acid (10 mL)[1]
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, create a mixture of 4-methylphenol (1.0 mol), ethyl acetoacetate (1.1 mol), and the acid catalyst.
-
Heat the reaction mixture in an oil bath at 110°C with stirring under solvent-free conditions.[1]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, if using a heterogeneous catalyst like Amberlyst-15, filter the hot mixture to remove the catalyst.[1] If using sulfuric acid, proceed to the next step.
-
Allow the filtrate or reaction mixture to cool to room temperature.
-
Add hot methanol or ethanol to the cooled mixture to precipitate the crude product.[1]
-
Filter the solid product and recrystallize from ethanol to obtain pure 4-hydroxy-6-methylcoumarin.
-
Dry the product under vacuum and characterize it to confirm its structure.
-
Step 2: Synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin
This protocol adapts a standard procedure for the nitration of 4-hydroxycoumarins.[2]
-
Materials:
-
4-Hydroxy-6-methylcoumarin (from Step 1) (20 mmol)
-
Glacial Acetic Acid (60 mL)
-
Sodium nitrite (NaNO₂) (0.2 mmol)
-
Concentrated Nitric Acid (HNO₃, 70%) (3 mL)
-
Hexane
-
-
Procedure:
-
Dissolve 4-hydroxy-6-methylcoumarin (20 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.
-
Add a catalytic amount of sodium nitrite (0.2 mmol) to the solution.[2]
-
Slowly add concentrated nitric acid (3 mL) dropwise to the mixture while stirring.
-
Stir the reaction for 10 minutes at room temperature.
-
Heat the flask in an oil bath to 60°C and maintain for 1 hour.[2]
-
Allow the reaction mixture to cool to room temperature, during which the product should crystallize out of the solution.
-
Filter the resulting suspension to collect the crystals.
-
Wash the collected solid with cold hexane and dry to afford 4-hydroxy-6-methyl-3-nitrocoumarin as a solid.
-
Step 3: Synthesis of this compound
This final step involves the conversion of the 4-hydroxy group to a chloro group, a common transformation for which phosphorus oxychloride is an effective reagent.[3]
-
Materials:
-
4-Hydroxy-6-methyl-3-nitrocoumarin (from Step 2) (15 mmol)
-
Phosphorus oxychloride (POCl₃) (30 mL)
-
N,N-Dimethylformamide (DMF) (catalytic amount, optional)
-
Crushed ice
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-hydroxy-6-methyl-3-nitrocoumarin (15 mmol) and phosphorus oxychloride (30 mL).
-
A catalytic amount of DMF can be added to facilitate the reaction.
-
Gently reflux the mixture for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the cooled reaction mixture onto a large beaker of crushed ice with constant stirring in a fume hood. This is a highly exothermic reaction.
-
A precipitate of the crude product should form. Stir until all the ice has melted.
-
Filter the solid product and wash thoroughly with cold water.
-
Alternatively, extract the product from the aqueous mixture using dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).
-
References
4-Chloro-6-methyl-3-nitrocoumarin chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Chloro-6-methyl-3-nitrocoumarin (CAS No. 720676-45-9). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document compiles available information from chemical suppliers and infers properties and synthesis methodologies based on established chemical principles and data from closely related analogues, primarily 4-chloro-3-nitrocoumarin. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its structure, potential synthesis routes, and expected physicochemical and spectral characteristics. All quantitative data is presented in structured tables for clarity, and proposed experimental workflows are visualized using Graphviz diagrams.
Chemical Identity and Physical Properties
This compound is a substituted coumarin derivative with the IUPAC name 4-chloro-6-methyl-3-nitrochromen-2-one. The presence of a chloro, a methyl, and a nitro group on the coumarin scaffold suggests a compound with potential for further chemical modification and diverse biological activities, a hallmark of the coumarin family of compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 720676-45-9 | Chemical Supplier Data |
| Molecular Formula | C₁₀H₆ClNO₄ | Chemical Supplier Data |
| Molecular Weight | 239.61 g/mol | Chemical Supplier Data |
| IUPAC Name | 4-chloro-6-methyl-3-nitrochromen-2-one | Benchchem |
| Physical Form | Solid (inferred) | General properties of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Proposed Synthesis Pathway
A potential synthetic workflow is outlined below:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocol Considerations
While a specific protocol is unavailable, a general methodology based on the synthesis of related compounds is provided for informational purposes.
Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin (Pechmann Condensation)
-
Reactants: p-Cresol and ethyl acetoacetate.
-
Catalyst: A strong acid catalyst such as sulfuric acid, or a solid acid catalyst for a greener approach.
-
Procedure: The reactants are typically heated in the presence of the catalyst. The reaction mixture is then cooled and poured into ice water to precipitate the product. The crude product is filtered, washed, and recrystallized.
Step 2: Nitration of 4-Hydroxy-6-methylcoumarin
-
Reagents: A nitrating mixture of concentrated nitric acid and sulfuric acid.
-
Procedure: The 4-hydroxy-6-methylcoumarin is dissolved in concentrated sulfuric acid and cooled in an ice bath. The nitrating mixture is added dropwise while maintaining a low temperature to control the reaction and prevent over-nitration. The reaction mixture is then carefully poured onto crushed ice to precipitate the nitrated product.
Step 3: Chlorination of 4-Hydroxy-6-methyl-3-nitrocoumarin
-
Reagents: A chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Procedure: The 4-hydroxy-6-methyl-3-nitrocoumarin is refluxed with the chlorinating agent. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully treated with ice water to precipitate the final product, this compound. The crude product would then be purified by recrystallization.
Spectral Properties (Inferred)
Direct spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. The following information is based on the expected spectral characteristics and data from the closely related analog, 4-chloro-3-nitrocoumarin.
Table 2: Expected Spectral Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | - A singlet for the methyl group protons (around 2.4 ppm).- Aromatic protons on the coumarin ring, with chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the methyl group. |
| ¹³C NMR | - A signal for the methyl carbon.- Signals for the aromatic and coumarin ring carbons, with downfield shifts for carbons attached to or near the chloro and nitro groups. |
| IR Spectroscopy | - Characteristic absorption bands for the C=O of the lactone ring (around 1720-1750 cm⁻¹).- Asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹).- C-Cl stretching vibrations.- Aromatic C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 239.61 g/mol .- Fragmentation patterns showing the loss of NO₂, Cl, and CO. |
For reference, the available spectral data for the unmethylated analog, 4-chloro-3-nitrocoumarin , is presented in the following table.
Table 3: Spectral Data for 4-Chloro-3-nitrocoumarin
| Technique | Key Features | Source |
| ¹H NMR | Aromatic protons in the range of 7.4-8.2 ppm. | ChemicalBook |
| IR Spectroscopy | Characteristic peaks for C=O (lactone), C=C (aromatic), and N-O (nitro group) stretching vibrations. | Benchchem |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the compound. | Benchchem |
Biological Activity and Potential Applications
There is no specific information available regarding the biological activity or signaling pathways of this compound. However, the broader class of coumarin derivatives is well-known for a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The substituents on the coumarin ring play a crucial role in determining its biological effects. The electron-withdrawing nitro group and the chloro atom, along with the methyl group, could modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.
Given the functional groups present, this compound could be investigated for its potential as:
-
An intermediate in the synthesis of more complex, biologically active molecules.
-
A scaffold for the development of novel therapeutic agents.
A generalized workflow for screening the biological activity of a novel coumarin derivative is presented below.
Figure 2: General workflow for biological activity screening of a novel compound.
Conclusion
This compound is a chemical compound for which detailed, publicly available experimental data is scarce. This technical guide has provided a summary of its known identifiers and has proposed a likely synthetic pathway and expected spectral characteristics based on the well-established chemistry of coumarins. The information presented herein is intended to be a starting point for researchers interested in the synthesis and evaluation of this and related compounds. Further experimental investigation is required to fully characterize its chemical and biological properties. Researchers are encouraged to utilize the proposed methodologies as a foundation for their work and to publish their findings to contribute to the collective scientific knowledge.
An In-depth Technical Guide to the Spectral Data of 4-Chloro-6-methyl-3-nitrocoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 4-Chloro-6-methyl-3-nitrocoumarin. Due to the limited availability of direct spectral data for this specific compound in the public domain, this guide presents predicted spectral characteristics based on the analysis of closely related analogs, primarily 4-chloro-3-nitrocoumarin and other substituted coumarins. The experimental protocols described are standard methodologies employed for the spectral analysis of coumarin derivatives.
Data Presentation
The following tables summarize the expected quantitative spectral data for this compound. It is crucial to note that these are predicted values based on the spectral data of analogous compounds and will require experimental verification.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (at C6) | ~2.40 | Singlet | - |
| H-5 | ~7.80 | Doublet | ~8.5 |
| H-7 | ~7.60 | Doublet of Doublets | ~8.5, ~2.0 |
| H-8 | ~7.40 | Doublet | ~2.0 |
Note: The chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. The predicted values are based on the known effects of substituents on the coumarin ring system.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (at C6) | ~21 |
| C-2 (C=O) | ~158 |
| C-3 (C-NO₂) | ~145 |
| C-4 (C-Cl) | ~130 |
| C-4a | ~118 |
| C-5 | ~128 |
| C-6 | ~138 |
| C-7 | ~125 |
| C-8 | ~117 |
| C-8a | ~152 |
Note: The chemical shifts are referenced to TMS at 0 ppm.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Lactone) | ~1730 - 1750 | Strong |
| NO₂ (Asymmetric stretch) | ~1530 - 1560 | Strong |
| NO₂ (Symmetric stretch) | ~1340 - 1370 | Strong |
| C=C (Aromatic) | ~1610, ~1480 | Medium to Strong |
| C-Cl | ~700 - 800 | Medium |
| C-H (Aromatic) | ~3000 - 3100 | Medium |
| C-H (Aliphatic) | ~2850 - 2960 | Weak to Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 239/241 | Molecular ion peak, showing isotopic pattern for chlorine. |
| [M-NO₂]⁺ | 193/195 | Loss of the nitro group. |
| [M-Cl]⁺ | 204 | Loss of the chlorine atom. |
| [M-CO]⁺ | 211/213 | Loss of carbon monoxide from the lactone ring. |
Note: The molecular formula for this compound is C₁₀H₆ClNO₄, with a molar mass of 239.61 g/mol .[1] The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the chlorine atom.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation: Approximately 5-10 mg of the synthesized and purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 90°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (typically 1024-4096) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Bruker model.
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions (wavenumbers) and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
2.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Sample Introduction (for GC-MS): A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information. For compounds containing chlorine, the isotopic pattern of the molecular ion and its fragments is a key diagnostic feature.
Visualization
The following diagrams illustrate the logical workflow for the synthesis and spectral characterization of a target compound like this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
This guide provides a foundational understanding of the expected spectral characteristics of this compound and the standard experimental procedures for their determination. Experimental verification of the predicted data is essential for definitive structural elucidation and for use in further research and development.
References
In-depth Technical Guide on the Crystal Structure of 4-Chloro-6-methyl-3-nitrocoumarin
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), and the peer-reviewed scientific literature did not yield an experimentally determined crystal structure for 4-Chloro-6-methyl-3-nitrocoumarin.
This guide provides a detailed analysis of the crystal structure of the closely related analogue, 4-chloro-3-nitrocoumarin , as a valuable reference for understanding the structural characteristics of this class of compounds. The data presented herein is based on the crystallographic study published by Fujii, Mano, and Hirayama in Acta Crystallographica Section E: Structure Reports Online (2005), volume E61, pages o1456-o1458, under the Cambridge Crystallographic Data Centre (CCDC) deposition number 272057.
Introduction
Coumarin derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as fluorescent probes. The introduction of various substituents onto the coumarin scaffold allows for the fine-tuning of their physicochemical and biological properties. The title compound of this guide, this compound, and its analogues are of interest to researchers for their potential as synthetic intermediates and bioactive molecules. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for structure-activity relationship (SAR) studies, computational modeling, and drug design. This technical guide offers a detailed overview of the crystal structure of 4-chloro-3-nitrocoumarin, providing key structural data and the experimental protocols used for its determination.
Crystal Structure Data of 4-chloro-3-nitrocoumarin (CCDC 272057)
The following tables summarize the quantitative crystallographic data for 4-chloro-3-nitrocoumarin.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₉H₄ClNO₄ |
| Formula Weight | 225.58 |
| Temperature | 296(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.4200 (2) Å |
| b | 16.5912 (5) Å |
| c | 7.4328 (2) Å |
| α | 90 ° |
| β | 108.974 (1) ° |
| γ | 90 ° |
| Volume | 864.63 (4) ų |
| Z | 4 |
| Density (calculated) | 1.734 Mg/m³ |
| Absorption Coefficient | 3.585 mm⁻¹ |
| F(000) | 456 |
| Data Collection | |
| Diffractometer | Rigaku R-AXIS RAPID |
| Theta range for data collection | 3.2 to 70.0 ° |
| Index ranges | -8<=h<=8, -19<=k<=19, -8<=l<=8 |
| Reflections collected | 7596 |
| Independent reflections | 1523 [R(int) = 0.034] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1523 / 0 / 136 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2sigma(I)] | R1 = 0.039, wR2 = 0.106 |
| R indices (all data) | R1 = 0.046, wR2 = 0.111 |
| Largest diff. peak and hole | 0.26 and -0.28 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl1 - C4 | 1.716 (2) |
| O1 - C2 | 1.378 (2) |
| O1 - C8a | 1.391 (2) |
| O2 - C2 | 1.203 (2) |
| N3 - C3 | 1.458 (2) |
| N3 - O3 | 1.216 (2) |
| N3 - O4 | 1.218 (2) |
| C2 - C3 | 1.442 (3) |
| C3 - C4 | 1.353 (3) |
| C4 - C4a | 1.432 (3) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| C2 - O1 - C8a | 122.2 (1) |
| O2 - C2 - O1 | 116.1 (2) |
| O2 - C2 - C3 | 127.3 (2) |
| O1 - C2 - C3 | 116.6 (2) |
| O3 - N3 - O4 | 124.0 (2) |
| O3 - N3 - C3 | 118.4 (2) |
| O4 - N3 - C3 | 117.6 (2) |
| C4 - C3 - C2 | 121.7 (2) |
| C4 - C3 - N3 | 121.3 (2) |
| C2 - C3 - N3 | 117.0 (2) |
| C3 - C4 - C4a | 123.6 (2) |
| C3 - C4 - Cl1 | 117.6 (1) |
| C4a - C4 - Cl1 | 118.8 (1) |
Table 4: Selected Torsion Angles (°)
| Atoms | Angle (°) |
| C8a - O1 - C2 - O2 | 178.6 (2) |
| C8a - O1 - C2 - C3 | -1.1 (2) |
| O2 - C2 - C3 - C4 | -0.1 (3) |
| O1 - C2 - C3 - C4 | 179.6 (2) |
| C2 - C3 - C4 - C4a | -0.1 (3) |
| C2 - C3 - C4 - Cl1 | -179.1 (2) |
| C3 - C4 - C4a - C5 | 179.2 (2) |
| C3 - C4 - C4a - C8a | -0.3 (3) |
Experimental Protocols
The experimental procedures for the synthesis and crystal structure determination of 4-chloro-3-nitrocoumarin are detailed below.
Synthesis and Crystallization
4-chloro-3-nitrocoumarin was synthesized according to a previously reported method. Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation of an acetone solution of the compound at room temperature. The resulting crystals were pale yellow prisms.
X-ray Data Collection
A single crystal of the title compound with dimensions 0.30 x 0.20 x 0.15 mm was mounted on a glass fiber. All measurements were made on a Rigaku R-AXIS RAPID imaging plate area detector with graphite monochromated CuKα radiation. The data were collected at a temperature of 296(2) K to a maximum 2θ value of 140.0°. A total of 7596 reflections were collected, of which 1523 were unique.
Structure Solution and Refinement
The structure was solved by direct methods and expanded using Fourier techniques. The non-hydrogen atoms were refined anisotropically. Hydrogen atoms were included in the refinement at calculated positions but were not refined. The final cycle of full-matrix least-squares refinement on F² converged with R1 = 0.039 for observed reflections and wR2 = 0.111 for all reflections. All calculations were performed using the CrystalStructure crystallographic software package.
Mandatory Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Plausible Synthetic Pathway for this compound
Caption: A plausible synthetic route for this compound.
The Enigmatic Action of 4-Chloro-6-methyl-3-nitrocoumarin: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Coumarins and Their Biological Significance
Coumarins (2H-chromen-2-ones) are a large class of phenolic substances found in many plants.[1] The coumarin scaffold is a versatile platform for medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The biological effects of coumarins are highly dependent on the type and position of substituents on the benzopyrone core. The presence of chloro, methyl, and nitro groups on the coumarin ring, as in the case of 4-Chloro-6-methyl-3-nitrocoumarin, is expected to significantly influence its chemical properties and biological activity.
Postulated Mechanisms of Action
Based on the biological activities reported for structurally similar coumarin derivatives, the mechanism of action of this compound is likely multifaceted. The following sections explore potential mechanisms, drawing parallels from related compounds.
Anticancer Activity
Coumarin derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
Studies on various 4-methylcoumarin derivatives have demonstrated their cytotoxic effects against a range of human cancer cell lines.[3] The proposed mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell survival and proliferation. For instance, some coumarins are known to inhibit protein kinases involved in cell cycle progression.
Nitro-substituted coumarin derivatives have been shown to induce apoptosis in cancer cells.[4] This is often mediated through the intrinsic pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and subsequent programmed cell death.[4] The electron-withdrawing nature of the nitro group is thought to play a role in the molecule's ability to interact with cellular targets that trigger apoptosis.
Hypothesized Apoptosis Induction Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Certain coumarin derivatives have been found to inhibit cancer cell motility and invasion, key processes in metastasis.[5] The mechanism may involve the downregulation of epithelial-mesenchymal transition (EMT) markers such as N-cadherin and transcription factors like Snail and Twist.[5]
Enzyme Inhibition
Chlorinated coumarins have been investigated as inhibitors of various enzymes.[6]
Derivatives of 6-chloro-4-methylcoumarin have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease.[6][7] The chlorine atom and other substituents on the coumarin ring play a crucial role in the binding affinity to the active site of these enzymes.
Lipoxygenases (LOX) are enzymes involved in the inflammatory response, and their inhibition is a target for anti-inflammatory drug development. Some chlorinated coumarins have demonstrated inhibitory effects on LOX.[6][7]
Antimicrobial Activity
Coumarin derivatives are known to possess antibacterial and antifungal properties. The presence of a nitro group, in particular, has been associated with antimicrobial activity in various heterocyclic compounds.
Studies on nitro-substituted hydroxycoumarins have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[8][9] The proposed mechanisms include disruption of the bacterial cell membrane and inhibition of essential enzymes.
Some chloro-nitro-substituted aromatic compounds have been found to target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes essential for DNA replication and repair.[10] This leads to the inhibition of bacterial growth.
General Experimental Workflow for Biological Activity Screening
Caption: A general workflow for the synthesis and biological evaluation of a novel compound.
Quantitative Data from Related Coumarin Derivatives
Due to the absence of specific data for this compound, the following tables summarize quantitative data from studies on structurally related coumarin derivatives to provide a comparative context.
Table 1: Anticancer Activity of 4-Methylcoumarin Derivatives [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 7,8-dihydroxy-4-methyl-3-decylcoumarin | K562 (Leukemia) | 42.4 |
| LS180 (Colon) | 25.2 | |
| MCF-7 (Breast) | 25.1 | |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | 32.7 |
| LS180 (Colon) | 45.8 | |
| MCF-7 (Breast) | 38.5 |
Table 2: Enzyme Inhibition by Chlorinated Coumarin Derivatives [6][7]
| Compound | Enzyme | IC50 (µM) |
| 6-Chloro-7-hydroxy-4-methylcoumarin derivative 1 | Acetylcholinesterase | 85.3 ± 1.25 |
| Butyrylcholinesterase | 79.4 ± 0.98 | |
| 6-Chloro-7-hydroxy-4-methylcoumarin derivative 2 | Lipoxygenase | 50.2 ± 0.87 |
Table 3: Antibacterial Activity of Hydroxycoumarin Derivatives [8][9]
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| 4-Hydroxy-6-nitrocoumarin derivative 1 | Staphylococcus aureus | 26.5 ± 0.84 |
| 4-Hydroxy-6-nitrocoumarin derivative 2 | Staphylococcus aureus | 26.0 ± 0.56 |
| 4-Hydroxy-6-nitrocoumarin derivative 3 | Salmonella typhimurium | 19.5 ± 0.59 |
Detailed Experimental Protocols from Analogous Studies
To facilitate further research, this section provides detailed methodologies for key experiments cited in the context of related coumarin derivatives.
Synthesis of Chlorinated Coumarins
A common method for synthesizing chlorinated coumarins involves the Pechmann condensation. For example, 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 4-chlororesorcinol with ethyl acetoacetate in the presence of a condensing agent like concentrated sulfuric acid.[6][7] The reaction mixture is typically stirred at room temperature and then poured into ice water to precipitate the product, which is then filtered, washed, and recrystallized.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of coumarin derivatives on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Enzyme Inhibition Assays
The inhibitory activity against AChE and BChE can be measured using a modified Ellman's method.[6][7]
-
The reaction mixture contains phosphate buffer, the test compound at various concentrations, and the respective enzyme (AChE or BChE).
-
The mixture is incubated for a short period (e.g., 15 minutes).
-
The substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are added.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Antibacterial Activity Assay (Agar Well Diffusion Method)
The antibacterial potential of coumarin derivatives can be assessed using the agar well diffusion method.[8][9]
-
A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar plate.
-
Wells are created in the agar using a sterile borer.
-
A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.
-
A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The diameter of the zone of inhibition around each well is measured in millimeters.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, this guide provides a foundational understanding based on the well-documented biological activities of its structural analogs. The presence of the chloro, methyl, and nitro functional groups suggests a high potential for this compound to exhibit significant anticancer, enzyme inhibitory, and antimicrobial properties.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive biological evaluation. High-throughput screening against a panel of cancer cell lines and microbial strains would be a valuable starting point. Subsequent mechanistic studies, including enzyme kinetics, apoptosis assays, and gene expression profiling, will be crucial to unravel the specific molecular targets and signaling pathways modulated by this compound. In silico molecular docking studies could also provide valuable insights into its binding interactions with potential biological targets. The exploration of this and other novel coumarin derivatives holds promise for the development of new therapeutic agents.
References
- 1. This compound | 720676-45-9 | Benchchem [benchchem.com]
- 2. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 4-Chloro-6-methyl-3-nitrocoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone compounds, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. The coumarin scaffold serves as a versatile platform for the development of novel therapeutic agents. The introduction of various substituents onto the coumarin ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This review focuses on the synthesis, properties, and potential applications of a specific derivative, 4-chloro-6-methyl-3-nitrocoumarin, a molecule with potential for further exploration in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for guiding further derivatization efforts.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO₄ | [1] |
| Molar Mass | 239.61 g/mol | [1] |
| IUPAC Name | 4-chloro-6-methyl-3-nitrochromen-2-one | [1] |
Synthesis
Proposed Synthetic Pathway
The synthesis of this compound would likely begin with the Pechmann condensation to construct the 6-methyl-4-hydroxycoumarin intermediate. This is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. The subsequent steps would involve the introduction of the nitro group at the 3-position and the chloro group at the 4-position.
Caption: Proposed synthesis of this compound.
Experimental Protocols for Related Compounds
To provide practical guidance, the following are detailed experimental protocols for the synthesis of key precursors and structurally similar compounds.
1. Synthesis of 7-Hydroxy-4-Methylcoumarin (A Pechmann Condensation Example) [2][3]
-
Materials: Resorcinol, ethyl acetoacetate, Amberlyst-15 (acid catalyst).[2][3]
-
Procedure:
-
A mixture of resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (10 mol%) is prepared.[3]
-
The reaction mixture is stirred in an oil bath heated to 110°C.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the mixture is filtered to remove the catalyst.[3]
-
The filtrate is cooled to room temperature, and hot methanol is added to precipitate the crude product.[3]
-
The solid product is filtered and recrystallized from ethanol to yield pure 7-hydroxy-4-methylcoumarin.[3]
-
2. Nitration of 7-Hydroxy-4-Methylcoumarin [2][3]
-
Materials: 7-hydroxy-4-methylcoumarin, concentrated nitric acid, concentrated sulfuric acid.[2][3]
-
Procedure:
-
7-hydroxy-4-methylcoumarin (1.2 g) is dissolved in concentrated sulfuric acid (10 ml) in a conical flask placed in an ice bath.[2][3]
-
A nitrating mixture (0.5 ml of concentrated nitric acid and 1.5 ml of concentrated sulfuric acid) is added dropwise, maintaining the temperature below 10°C.[2][3]
-
After the addition is complete, the flask is removed from the ice bath and kept at room temperature for one hour with occasional shaking.[2][3]
-
The reaction mixture is then poured into a beaker containing crushed ice with stirring.[2][3]
-
The precipitated crude product, a mixture of 6-nitro and 8-nitro isomers, is filtered and washed with cold water.[2][3]
-
The isomers can be separated by fractional crystallization from ethanol.[2][3]
-
3. Chlorination of a 4-Hydroxycoumarin Derivative (General Procedure)
-
Materials: 4-hydroxycoumarin derivative, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Procedure:
-
The 4-hydroxycoumarin derivative is refluxed with an excess of phosphorus oxychloride or thionyl chloride.
-
The reaction progress is monitored by TLC.
-
Upon completion, the excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice to hydrolyze any remaining reagent.
-
The resulting solid is filtered, washed with water, and purified by recrystallization.
-
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this compound is not available, the expected spectral features can be inferred based on the analysis of related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the methyl group protons (around 2.4-2.6 ppm).- Signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene ring.- The specific splitting patterns would depend on the coupling between the aromatic protons. |
| ¹³C NMR | - A signal for the methyl carbon.- Signals for the carbons of the coumarin core, including the carbonyl carbon of the lactone (around 160 ppm).- Signals for the aromatic carbons, with those attached to electron-withdrawing groups (nitro and chloro) shifted downfield. |
| IR Spectroscopy | - A strong absorption band for the C=O stretching of the lactone (around 1720-1750 cm⁻¹).- Characteristic absorption bands for the N-O stretching of the nitro group (asymmetric around 1520-1560 cm⁻¹ and symmetric around 1345-1385 cm⁻¹).- C-Cl stretching vibrations (typically in the fingerprint region).- Aromatic C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the mass of the compound (m/z 239.61).- Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl).- Fragmentation patterns characteristic of the coumarin ring system. |
Biological Activities of Coumarin Derivatives
Coumarin and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development. While no specific biological data for this compound has been reported, the functional groups present on the molecule suggest potential for various pharmacological effects.
Caption: Known biological activities of the coumarin scaffold.
The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the coumarin ring and may contribute to its biological activity. The chloro and methyl substituents can also modulate the lipophilicity and steric properties of the molecule, which can affect its interaction with biological targets.
Future Directions
The lack of specific data on this compound highlights an opportunity for further research. Future studies should focus on:
-
Optimized Synthesis: Developing and reporting a detailed and optimized synthetic protocol for this compound.
-
Full Characterization: Performing a complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction) to confirm its structure and provide valuable data for the scientific community.
-
Biological Screening: Evaluating the compound for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, through in vitro and in vivo assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related derivatives to explore the structure-activity relationships and identify key structural features for enhanced biological activity.
Conclusion
This compound is a coumarin derivative with potential for applications in medicinal chemistry. While specific experimental data for this compound is currently limited in the public domain, this review provides a comprehensive overview based on the known chemistry of related compounds. The proposed synthetic pathway and predicted spectroscopic data offer a valuable starting point for researchers interested in exploring this molecule. Further investigation into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential as a lead compound in drug discovery.
References
Determining the Solubility of 4-Chloro-6-methyl-3-nitrocoumarin: A Technical Guide for Researchers
For Immediate Release
Predicted Solubility Profile
Based on the known characteristics of similar coumarin derivatives, a general solubility profile for 4-Chloro-6-methyl-3-nitrocoumarin can be inferred. A structurally related compound, 4-Chloro-6-nitrocoumarin, is described as being soluble in organic solvents with moderate solubility in water.[1] The presence of the chloro and nitro functional groups, along with the methyl group, will influence the compound's polarity and its interactions with different solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Type | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Low to Moderate | The coumarin backbone has limited aqueous solubility. The polar nitro group may slightly enhance this, but the chloro and methyl groups are hydrophobic. |
| Alcohols (Methanol, Ethanol) | Good | Alcohols can engage in hydrogen bonding and have a moderate polarity that is often suitable for dissolving substituted coumarins. |
| Polar Aprotic | ||
| DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating a wide range of organic molecules, including those with moderate polarity and functional groups like coumarins. |
| Nonpolar | ||
| Hexane, Toluene | Low | The overall polarity of the molecule, due to the nitro and chloro groups, is likely too high for significant solubility in nonpolar solvents. |
| Dichloromethane, Chloroform | Moderate to Good | These solvents can dissolve moderately polar compounds and are often used in the purification and analysis of coumarin derivatives. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocols are adapted from established methods for determining the solubility of coumarin and its derivatives.[2]
Key Methodologies:
-
Static Analytical Method: An excess of the solute is equilibrated with the solvent at a constant temperature, and the concentration of the dissolved solute is determined analytically.[2]
-
Shake-Flask Method: A suspension of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration is measured.[2]
-
Gravimetric Method: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.[2]
-
UV-Vis Spectroscopy: The concentration of the solute in the saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
General Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: A flowchart of the experimental process for determining compound solubility.
Detailed Protocol: Shake-Flask Method followed by UV-Vis Spectroscopy
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform serial dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent.
-
Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Dilute the saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Logical Relationships in Solubility Studies
The determination and application of solubility data follow a logical progression, which is crucial for its effective use in research and development.
References
Technical Guide: 4-Chloro-6-methyl-3-nitrocoumarin
CAS Number: 720676-45-9
An In-depth Technical Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-3-nitrocoumarin, a functionalized coumarin derivative of significant interest in medicinal chemistry and materials science. This document collates available data on its physicochemical properties, synthesis, and potential biological activities, drawing parallels with closely related analogs where specific data for the title compound is limited.
Physicochemical Properties
Quantitative data for this compound is summarized below. For comparative purposes, data for the related precursor, 4-Chloro-3-nitrocoumarin, is also included.
| Property | Value (this compound) | Value (4-Chloro-3-nitrocoumarin) |
| CAS Number | 720676-45-9 | 38464-20-9[1] |
| Molecular Formula | C₁₀H₆ClNO₄[2] | C₉H₄ClNO₄[1] |
| Molar Mass | 239.61 g/mol [2] | 225.58 g/mol [3] |
| Appearance | - | Light yellow to amber powder[3] |
| Melting Point | - | 161 - 165 °C[1] |
| Solubility | - | Soluble in organic solvents, moderate in water[3] |
Spectroscopic Data
| Spectroscopic Technique | Key Features (Expected for this compound) |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (lactone), C=C (aromatic), and N-O (nitro group) stretching vibrations are anticipated.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the aromatic protons of the coumarin nucleus and a characteristic singlet for the methyl group protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (239.61 g/mol ).[2] |
Synthesis and Experimental Protocols
The synthesis of this compound is expected to follow established methodologies for coumarin derivatization. A plausible synthetic route involves the nitration of a 4-chloro-6-methylcoumarin precursor. The following is a generalized experimental protocol based on the synthesis of similar nitrocoumarin derivatives.[3]
Protocol: Nitration of 4-chlorocoumarin derivatives
This protocol is adapted from the synthesis of 4-chloro-6-nitrocoumarin and can be modified for the 6-methyl analog.[3]
Materials:
-
4-chloro-6-methylcoumarin (starting material)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
-
Recrystallization or column chromatography supplies for purification
Procedure:
-
The starting material, 4-chloro-6-methylcoumarin, is subjected to nitration using a mixture of concentrated nitric and sulfuric acids.[3]
-
The reaction conditions must be carefully controlled to facilitate the selective formation of the nitro group at the 3-position.
-
Temperatures are typically maintained around 0-5 °C during nitration to minimize side reactions and ensure selectivity.[3]
-
The yield can be optimized by adjusting the molar ratios of the reactants and the reaction time.[3]
-
Following the reaction, the product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.[3]
Potential Biological Activity and Applications
Functionalized coumarins are a well-established class of compounds with a broad spectrum of biological activities. The introduction of chloro, methyl, and nitro groups to the coumarin scaffold in this compound suggests several potential applications in drug development and research.
-
Anticancer Potential: Nitro-substituted coumarins have been investigated for their antiproliferative activities. The nitro group can be a key pharmacophore in the design of anticancer agents.
-
Antimicrobial Agents: Coumarin derivatives have demonstrated activity against various bacterial and fungal strains. The specific substitution pattern of this compound may confer novel antimicrobial properties.
-
Enzyme Inhibition: The coumarin scaffold is present in many enzyme inhibitors. This compound could be explored as an inhibitor for various enzymes, such as kinases or proteases, which are important targets in drug discovery.
-
Fluorescent Probes: Coumarins are known for their fluorescent properties. This derivative could potentially be used in the development of fluorescent probes for biological imaging.[1]
Signaling Pathways and Experimental Workflows
While specific signaling pathways involving this compound have not been elucidated, a general workflow for its synthesis and subsequent biological evaluation can be visualized.
Diagram: Synthetic Workflow for this compound
Caption: A plausible synthetic route to this compound.
Diagram: General Workflow for Biological Evaluation
Caption: A general workflow for assessing the biological activity of the title compound.
References
Methodological & Application
Application Notes and Protocols: 4-Chloro-6-methyl-3-nitrocoumarin as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methyl-3-nitrocoumarin is a derivative of the coumarin family, a class of compounds well-regarded for their fluorescent properties and utility in biological sensing.[1][2] While this specific molecule is not extensively documented as a fluorescent probe in existing literature, its structural features—namely the nitro and chloro substituents—suggest a strong potential for application in the detection of biologically significant analytes such as biothiols (e.g., cysteine, homocysteine, glutathione) and hydrogen sulfide (H₂S).[3][4] These molecules play crucial roles in cellular signaling, redox homeostasis, and various pathological conditions, making their detection a key area of research.[5]
The application notes provided herein are based on the established principles of fluorescent probe design and the known reactivity of similar coumarin-based sensors. The 3-nitro group can act as a fluorescence quencher, and its reduction to an amino group by analytes like H₂S is a common strategy for a "turn-on" fluorescent response.[4] Concurrently, the 4-chloro group serves as a reactive site for nucleophilic substitution by thiols, which can also lead to a change in the fluorophore's electronic properties and a corresponding fluorescent signal.[3]
Principle of Detection
The proposed sensing mechanism for this compound operates via two primary pathways, making it a potential candidate for the differential detection of biothiols and hydrogen sulfide.
-
Detection of Hydrogen Sulfide (H₂S): H₂S is a reducing agent that can selectively reduce the nitro group (-NO₂) at the 3-position to an amino group (-NH₂). This transformation converts the weakly fluorescent this compound into the highly fluorescent 3-amino-4-chloro-6-methylcoumarin. This "turn-on" fluorescence response is typically characterized by a significant increase in fluorescence intensity.
-
Detection of Biothiols (R-SH): Thiols are strong nucleophiles that can attack the electrophilic carbon at the 4-position of the coumarin ring, displacing the chloride ion. This nucleophilic aromatic substitution reaction results in the formation of a 4-thioether-coumarin derivative. The substitution of the chloro group with a thiol-containing moiety alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a distinct change in its fluorescence properties, often a ratiometric shift or an increase in fluorescence at a different wavelength.
These distinct reaction pathways offer the potential for selective detection of H₂S and biothiols.
Physicochemical and Fluorescent Properties (Representative Data)
The following table summarizes the expected photophysical properties of this compound and its reaction products. These values are representative and based on data from structurally similar coumarin-based probes found in the literature.[5]
| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Appearance |
| This compound | ~380 nm | ~450 nm (weak) | < 0.01 | Non-fluorescent to weakly fluorescent |
| Product with H₂S (3-amino derivative) | ~420 nm | ~480 nm | > 0.5 | Strong blue-green fluorescence |
| Product with Biothiols (4-thioether) | ~400 nm | ~520 nm | > 0.3 | Strong green fluorescence |
Experimental Protocols
1. Preparation of Stock Solution:
-
Prepare a 1.0 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light.
-
Dilute the stock solution with the appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired working concentration (typically 1-10 µM) immediately before use.
2. In Vitro Detection of H₂S and Biothiols:
-
To a solution of this compound in PBS (pH 7.4), add varying concentrations of Na₂S (as a source of H₂S) or the biothiol of interest (cysteine, homocysteine, or glutathione).
-
Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).
-
Measure the fluorescence emission spectra using a spectrofluorometer.
-
For H₂S detection, excite at approximately 420 nm and record the emission from 450 nm to 600 nm.
-
For biothiol detection, excite at approximately 400 nm and record the emission from 450 nm to 650 nm.
-
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.
3. Cell Culture and Staining:
-
Culture cells (e.g., HeLa, MCF-7) in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a glass-bottom dish or a multi-well plate suitable for fluorescence microscopy.
-
After the cells have reached the desired confluency, remove the culture medium and wash the cells twice with PBS (pH 7.4).
-
Incubate the cells with a solution of this compound (e.g., 5 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove any excess probe.
4. Fluorescence Imaging of H₂S and Biothiols in Living Cells:
-
For exogenous analyte detection: After staining with the probe, incubate the cells with the desired concentration of Na₂S or biothiol in PBS for an additional 30 minutes at 37°C.
-
For endogenous analyte detection: After staining, proceed directly to imaging. To stimulate endogenous H₂S production, cells can be treated with a precursor like L-cysteine.
-
Wash the cells twice with PBS.
-
Acquire fluorescence images using a confocal laser scanning microscope equipped with appropriate filters.
-
H₂S channel: Excite at ~405 nm and collect emission at ~460-500 nm.
-
Biothiol channel: Excite at ~405 nm and collect emission at ~500-550 nm.
-
Data Analysis and Interpretation
The fluorescence signal from the probe can be quantified to determine the relative concentrations of H₂S and biothiols. For quantitative analysis, a calibration curve should be generated using known concentrations of the analytes. In cell imaging experiments, the change in fluorescence intensity in the presence of the analyte compared to a control (untreated cells) indicates the presence and relative abundance of the target molecule.
Mandatory Visualizations
Caption: Proposed sensing mechanism of this compound.
Caption: General experimental workflow for using the fluorescent probe.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | Probe degradation | Prepare fresh stock solution. Protect from light. |
| Incorrect excitation/emission wavelengths | Verify the spectral properties of the probe and its products. | |
| Low analyte concentration | Increase analyte concentration or incubation time. | |
| High background fluorescence | Autofluorescence from cells or medium | Image unstained cells as a control. Use a phenol red-free medium. |
| Non-specific binding of the probe | Optimize probe concentration and incubation time. | |
| Photobleaching | Excessive exposure to excitation light | Reduce laser power and exposure time during imaging. |
Safety Precautions
-
This compound is a chemical compound. Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle DMSO with care as it can facilitate the absorption of substances through the skin.
-
Dispose of chemical waste according to institutional guidelines.
References
- 1. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]
- 2. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin-based fluorescent probes for H2S detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-6-methyl-3-nitrocoumarin in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including enzyme inhibition. While direct experimental data on the enzyme inhibitory properties of 4-chloro-6-methyl-3-nitrocoumarin is not extensively available in current literature, its structural features—a chlorinated coumarin backbone with nitro and methyl substitutions—suggest potential inhibitory activity against several key enzyme families. This document provides an overview of the potential applications of this compound in enzyme inhibition assays based on the known activities of structurally related coumarin analogs. Detailed protocols for screening this compound against lipoxygenase, carbonic anhydrase, and cholinesterases are provided to facilitate further investigation.
Potential Enzyme Targets and Rationale
Based on structure-activity relationship studies of various coumarin derivatives, this compound is a candidate for inhibiting the following enzyme classes:
-
Lipoxygenases (LOXs): These enzymes are involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation. Coumarin derivatives have demonstrated effective lipoxygenase (LOX) inhibition activity.[1] The presence of substituents on the coumarin ring, such as those at positions 6 or 7, can influence this inhibitory activity.[2]
-
Carbonic Anhydrases (CAs): CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Coumarins represent a novel class of CA inhibitors, acting as prodrugs that are hydrolyzed to their active form within the enzyme's active site.[3][4] The nature and position of substituents on the coumarin ring are critical for their inhibitory potency and isoform selectivity.[5]
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[6] Various chlorinated and substituted coumarins have been synthesized and screened for their inhibitory activity against these enzymes.[7][8]
Data Presentation: Hypothetical Inhibitory Profile
The following table summarizes a hypothetical inhibitory profile for this compound against the proposed enzyme targets. Note: These are representative values based on activities of other coumarin derivatives and should be experimentally determined.
| Enzyme Target | Assay Type | Potential IC50/Ki Range | Reference Compound |
| Soybean Lipoxygenase (LOX) | Spectrophotometric | 10-100 µM | 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one[9][10][11] |
| Human Carbonic Anhydrase II (hCA II) | Stopped-flow CO2 hydration | 0.1-10 µM | Acetazolamide |
| Human Carbonic Anhydrase IX (hCA IX) | Stopped-flow CO2 hydration | 0.01-1 µM | Acetazolamide |
| Acetylcholinesterase (AChE) | Ellman's Method | 1-50 µM | Donepezil |
| Butyrylcholinesterase (BChE) | Ellman's Method | 5-100 µM | Rivastigmine |
Experimental Protocols
Herein are detailed methodologies for conducting enzyme inhibition assays with this compound.
Lipoxygenase (LOX) Inhibition Assay
This protocol is adapted for screening against soybean lipoxygenase, a common model enzyme.
Materials:
-
Soybean Lipoxygenase (Type I-B)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a quartz cuvette, prepare the reaction mixture containing 840 µL of borate buffer and 100 µL of lipoxygenase solution (1500 U/mL).[2]
-
Add 10 µL of the test compound solution to the reaction mixture and pre-incubate for 5 minutes at 25°C.[2] For the control, add 10 µL of DMSO.
-
Initiate the reaction by adding 50 µL of linoleic acid sodium salt solution (2 mM).[2]
-
Immediately measure the increase in absorbance at 234 nm for 100 seconds, recording the rate of reaction.[2]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value by testing a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a stopped-flow method for measuring the inhibition of CO2 hydration.
Materials:
-
Recombinant human carbonic anhydrase isozyme (e.g., hCA II or hCA IX)
-
HEPES-Tris buffer (pH 7.4)
-
CO2-saturated water
-
This compound (test compound)
-
DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution to various concentrations using distilled-deionized water.
-
Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[12]
-
The CA-catalyzed CO2 hydration reaction is monitored using a stopped-flow instrument.[12]
-
The initial rates of the reaction are determined by analyzing the first 5-10% of the reaction progress.
-
The uncatalyzed rate is subtracted from the observed rates.[12]
-
Inhibition constants (Ki) are determined by non-linear least-squares fitting of the Michaelis-Menten equation, modified for the appropriate inhibition model.
Cholinesterase (AChE/BChE) Inhibition Assay
This protocol is based on the Ellman's method for colorimetric detection of cholinesterase activity.[13]
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCC) (substrates)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
DMSO
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound in DMSO.
-
In a 96-well plate, add 130 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of the respective cholinesterase enzyme solution.[13]
-
Incubate the mixture for 15 minutes at 25°C.[13]
-
Add 20 µL of DTNB solution to each well.[13]
-
Initiate the reaction by adding 20 µL of the appropriate substrate solution (ATCI for AChE or BTCC for BChE).[13]
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and subsequently the IC50 value.
Conclusion and Future Directions
While direct experimental evidence is pending, the structural characteristics of this compound make it a compelling candidate for investigation as an inhibitor of lipoxygenases, carbonic anhydrases, and cholinesterases. The provided protocols offer a starting point for researchers to explore the inhibitory potential of this compound. Further studies should focus on determining its IC50/Ki values against a panel of these enzymes, elucidating its mechanism of inhibition, and exploring its selectivity profile. Such investigations will be crucial in uncovering the therapeutic potential of this compound and guiding future drug development efforts.
References
- 1. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin carbonic anhydrase inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids as New Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipoxygenase Inhibition Activity of Coumarin Derivatives-QSAR and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study [ouci.dntb.gov.ua]
- 11. lipoxygenase-inhibition-activity-of-coumarin-derivatives-qsar-and-molecular-docking-study - Ask this paper | Bohrium [bohrium.com]
- 12. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-6-methyl-3-nitrocoumarin in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-Chloro-6-methyl-3-nitrocoumarin as a fluorescent probe in cell imaging. Due to its chemical structure, this compound holds significant potential for two primary applications: the detection of biological thiols and the measurement of nitroreductase enzyme activity. The following sections detail the principles, protocols, and expected outcomes for each application.
Application 1: Detection of Biological Thiols
The presence of a chloro group at the 4-position and a nitro group at the 3-position of the coumarin scaffold makes this compound a candidate for detecting nucleophilic species such as biological thiols (e.g., glutathione, cysteine). The proposed mechanism is a nucleophilic aromatic substitution (SNAr) reaction, where the thiol group displaces the chloride, leading to the formation of a thioether derivative. This substitution is expected to alter the electronic properties of the coumarin fluorophore, resulting in a detectable change in its fluorescence.
Signaling Pathway and Detection Mechanism
Caption: Proposed mechanism for thiol detection.
Experimental Protocol: Live Cell Thiol Imaging
1. Reagent Preparation:
-
Probe Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Cell Culture Medium: Use the appropriate culture medium for your cell line.
-
Imaging Buffer: A common choice is Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) at pH 7.4.
2. Cell Culture and Staining:
-
Seed cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed imaging buffer.
-
Dilute the probe stock solution in the imaging buffer to a final working concentration. A typical starting concentration is 5-10 µM, but this should be optimized for your specific cell type and experimental conditions.
-
Incubate the cells with the probe-containing imaging buffer for 30-60 minutes at 37°C in a CO₂ incubator.
3. Fluorescence Microscopy:
-
After incubation, wash the cells twice with fresh imaging buffer to remove any excess probe.
-
Add fresh imaging buffer to the cells for imaging.
-
Image the cells using a fluorescence microscope equipped with appropriate filters. Based on the properties of similar coumarin derivatives, excitation is expected in the range of 400-450 nm and emission in the range of 460-520 nm.
4. Data Analysis:
-
Quantify the fluorescence intensity of the cells using image analysis software (e.g., ImageJ, CellProfiler).
-
Compare the fluorescence intensity of treated cells with that of control cells (not treated with the probe) and cells treated with a known thiol-modifying agent (e.g., N-ethylmaleimide) as a negative control.
Expected Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1-20 µM | Optimize for each cell line to maximize signal-to-noise ratio and minimize cytotoxicity. |
| Incubation Time | 15-90 minutes | Time-course experiments are recommended to determine the optimal incubation period. |
| Excitation Wavelength | 400-450 nm | To be determined empirically based on the spectral properties of the thiol adduct. |
| Emission Wavelength | 460-520 nm | To be determined empirically based on the spectral properties of the thiol adduct. |
| Expected Fluorescence Change | 5 to 50-fold increase | This is an estimate based on similar coumarin-based thiol probes. |
Application 2: Detection of Nitroreductase Activity
The nitro group on the coumarin ring can be enzymatically reduced to an amino group by nitroreductases. This conversion from a strong electron-withdrawing group (-NO₂) to a strong electron-donating group (-NH₂) typically results in a significant increase in the fluorescence quantum yield and a red-shift in the emission spectrum of the coumarin fluorophore. This "turn-on" fluorescence response can be used to measure nitroreductase activity in cells.
Signaling Pathway and Detection Mechanism
Application Notes and Protocols for 4-Chloro-6-methyl-3-nitrocoumarin in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a significant class of benzopyrone compounds, widely recognized for their diverse pharmacological activities. The functionalization of the coumarin scaffold has been a key strategy in medicinal chemistry to develop novel therapeutic agents. This document focuses on 4-Chloro-6-methyl-3-nitrocoumarin , a specific derivative with potential applications in drug discovery. Due to the limited availability of direct experimental data for this exact compound, this application note will also draw upon findings from closely related analogs to provide a comprehensive overview of its potential. The presence of a chloro group at the 4-position, a methyl group at the 6-position, and a nitro group at the 3-position creates a unique electronic and steric profile, suggesting potential for this compound as a scaffold in the development of new therapeutic agents, particularly in the areas of cancer and enzyme inhibition.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and a related compound are presented in Table 1.
Table 1: Physicochemical Properties
| Property | This compound | 4-Chloro-3-nitrocoumarin |
| CAS Number | 720676-45-9[1] | 38464-20-9 |
| Molecular Formula | C₁₀H₆ClNO₄[1] | C₉H₄ClNO₄[2][3] |
| Molecular Weight | 239.61 g/mol [1] | 225.58 g/mol [4] |
| IUPAC Name | 4-chloro-6-methyl-3-nitrochromen-2-one[1] | 4-chloro-3-nitrochromen-2-one |
| Appearance | - | Dark yellow to brown powder[3] |
| Melting Point | - | 161 - 165 °C[3][4] |
Note: Data for this compound is limited. Data for the closely related 4-Chloro-3-nitrocoumarin is provided for comparison.
Synthesis
The synthesis of this compound is expected to follow established methodologies for coumarin derivatization, primarily involving nitration and chlorination steps. A plausible synthetic pathway is outlined below.
General Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of a 3-Nitrocoumarin Derivative (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 4-hydroxy-3-nitrocoumarin.[5]
-
Nitration of 4-hydroxycoumarin:
-
Dissolve 4-hydroxycoumarin (1 equivalent) in glacial acetic acid.
-
Add a catalytic amount of sodium nitrite.
-
Add nitric acid dropwise while stirring.
-
Heat the reaction mixture at 60°C for 1 hour.
-
Cool the solution to room temperature to allow the product to crystallize.
-
Filter the suspension, wash with hexane, and dry to obtain 4-hydroxy-3-nitrocoumarin.
-
-
Chlorination of 4-hydroxy-3-nitrocoumarin (General Procedure):
-
To a stirred solution of 4-hydroxy-3-nitrocoumarin (1 equivalent) in a suitable solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.2-1.5 equivalents).
-
A catalytic amount of dimethylformamide (DMF) can be added.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitate formed is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Note: This is a generalized protocol and would require optimization for the synthesis of this compound, likely starting from 6-methyl-4-hydroxycoumarin.
Applications in Drug Discovery
Anticancer Activity
Numerous coumarin derivatives have been investigated for their anticancer properties.[6][7] The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. For instance, a study on 4-methylcoumarin derivatives revealed that 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were effective against several human cancer cell lines.[6]
Table 2: Cytotoxic Activity of Related 4-Methylcoumarin Derivatives against Human Cancer Cell Lines [6]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Compound 11 (7,8-dihydroxy-3-decyl-4-methylcoumarin) | K562 (Chronic Myelogenous Leukemia) | 42.4 |
| LS180 (Colon Adenocarcinoma) | 25.2 | |
| MCF-7 (Breast Adenocarcinoma) | 25.1 | |
| Compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin) | K562 | 45.8 |
| LS180 | 32.7 | |
| MCF-7 | 33.1 |
The data in Table 2 suggests that substitutions on the coumarin ring, including at the 6-position, can significantly influence cytotoxic activity. The presence of the electron-withdrawing nitro group and the chloro atom in this compound may confer potent anticancer properties.
Caption: Potential signaling pathways affected by coumarin derivatives.
Enzyme Inhibition
Chlorinated coumarins have been shown to be effective enzyme inhibitors, particularly against cholinesterases.[8] A study on O-substituted derivatives of 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one demonstrated proficient activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9]
The following is a general protocol for assessing enzyme inhibition, which can be adapted for this compound.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to obtain a range of concentrations.
-
Prepare solutions of the target enzyme (e.g., AChE, BChE) and its substrate in the appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound at various concentrations to the respective wells. A control well should contain the solvent only.
-
Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the rate of the reaction (e.g., by monitoring absorbance or fluorescence) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the dose-response curve.
-
Conclusion
While direct experimental data on the biological activities of This compound is currently scarce, the analysis of related coumarin derivatives strongly suggests its potential as a valuable scaffold in drug discovery. Its structural features indicate a likelihood of activity in areas such as oncology and enzyme inhibition. The provided synthetic and biological testing protocols, based on established methods for similar compounds, offer a starting point for researchers to explore the therapeutic potential of this specific molecule. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. This compound | 720676-45-9 | Benchchem [benchchem.com]
- 2. 4-Chloro-3-nitrocoumarin | C9H4ClNO4 | CID 688979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 4-Chloro-6-nitrocoumarin (EVT-13838614) [evitachem.com]
- 5. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents [iris.uniroma1.it]
- 8. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-6-methyl-3-nitrocoumarin as a Selective Fluorescent Sensor for Glutathione
Disclaimer: The following application notes and protocols describe a hypothetical application of 4-Chloro-6-methyl-3-nitrocoumarin as a fluorescent sensor for glutathione (GSH). As of the date of this document, there is no direct scientific literature available to validate this specific application. The proposed sensing mechanism, experimental procedures, and performance data are based on established principles of fluorescent chemosensor design and the known reactivity of similar coumarin derivatives with biothiols. These notes are intended for research and development purposes to guide the exploration of this compound's potential as a sensor.
Introduction
Glutathione (GSH) is a crucial tripeptide antioxidant found in virtually all cells, playing a key role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintaining the cellular redox balance. Aberrant levels of GSH are implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular diseases. Consequently, the development of sensitive and selective methods for the detection and quantification of GSH in biological systems is of significant interest in biomedical research and drug development.
This document outlines a hypothetical application of this compound as a "turn-on" fluorescent sensor for the selective detection of GSH. The proposed sensing mechanism is based on a Michael addition reaction between the thiol group of GSH and the electron-deficient C3=C4 double bond of the coumarin core, which is activated by the electron-withdrawing nitro group at the 3-position. This reaction is expected to disrupt the internal charge transfer (ICT) within the coumarin fluorophore, leading to a significant enhancement of its fluorescence emission.
Proposed Signaling Pathway
The sensing mechanism is predicated on the nucleophilic addition of the thiol group of glutathione to the coumarin scaffold. This reaction is facilitated by the electron-withdrawing nitro group, which makes the β-carbon of the α,β-unsaturated system susceptible to attack. The resulting adduct disrupts the conjugation of the fluorophore, causing a "turn-on" fluorescent response.
Caption: Proposed signaling pathway for GSH detection.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of this compound as a fluorescent sensor for GSH. These values are projected based on the performance of similar coumarin-based thiol probes found in the literature.
| Parameter | Hypothetical Value |
| Excitation Wavelength (λex) | ~405 nm |
| Emission Wavelength (λem) | ~485 nm |
| Stokes Shift | ~80 nm |
| Limit of Detection (LOD) | 0.5 µM |
| Linear Range | 1-50 µM |
| Response Time | < 5 minutes |
| Optimal pH Range | 7.0 - 8.0 |
| Selectivity | High for GSH over Cysteine and Homocysteine |
Experimental Protocols
Synthesis of this compound
This protocol is a plausible synthetic route based on standard organic chemistry reactions for the synthesis of substituted coumarins.
Workflow for Synthesis:
Caption: Synthetic workflow for the sensor molecule.
Materials:
-
5-Methyl-2-hydroxybenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of 6-Methyl-3-carbethoxycoumarin: In a round-bottom flask, dissolve 5-methyl-2-hydroxybenzaldehyde (10 mmol) and diethyl malonate (12 mmol) in ethanol (50 mL). Add a catalytic amount of piperidine (0.5 mL) and reflux the mixture for 4 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried under vacuum.
-
Synthesis of 6-Methylcoumarin-3-carboxylic acid: The synthesized 6-methyl-3-carbethoxycoumarin (8 mmol) is hydrolyzed by refluxing with an aqueous solution of NaOH (10%, 30 mL) for 2 hours. The solution is then cooled and acidified with concentrated HCl. The resulting precipitate of 6-methylcoumarin-3-carboxylic acid is filtered, washed with water, and dried.
-
Synthesis of 6-Methyl-3-nitrocoumarin: To a stirred solution of 6-methylcoumarin-3-carboxylic acid (5 mmol) in concentrated sulfuric acid (10 mL) at 0°C, slowly add a mixture of fuming nitric acid (5 mL) and concentrated sulfuric acid (5 mL). The reaction mixture is stirred at 0-5°C for 2 hours and then poured into ice-water. The precipitate is filtered, washed with water until neutral, and recrystallized from ethanol to yield 6-methyl-3-nitrocoumarin.
-
Synthesis of this compound: A mixture of 6-methyl-3-nitrocoumarin (2 mmol), thionyl chloride (10 mL), and a catalytic amount of DMF is refluxed for 6 hours. The excess thionyl chloride is removed by distillation under reduced pressure. The residue is triturated with cold hexane to afford the crude product, which is then purified by column chromatography (silica gel, ethyl acetate/hexane) to give this compound.
Protocol for Glutathione Detection
Materials:
-
This compound (stock solution in DMSO)
-
Glutathione (GSH) standard solutions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other biothiols (Cysteine, Homocysteine) and amino acids for selectivity studies
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of GSH in PBS (pH 7.4).
-
Prepare a series of standard solutions of GSH by diluting the stock solution with PBS (pH 7.4) to final concentrations ranging from 1 µM to 100 µM.
-
-
Fluorescence Measurement:
-
In a quartz cuvette, add 2 mL of PBS (pH 7.4).
-
Add 2 µL of the 1 mM this compound stock solution to the cuvette to achieve a final concentration of 1 µM.
-
Record the initial fluorescence spectrum of the sensor solution (Excitation: 405 nm, Emission: 450-600 nm).
-
Add a known concentration of the GSH standard solution to the cuvette and mix thoroughly.
-
After a 5-minute incubation period at room temperature, record the fluorescence spectrum again.
-
Repeat the measurement for each GSH standard concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~485 nm) against the concentration of GSH.
-
Determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
-
Selectivity Studies:
-
To assess the selectivity of the sensor, repeat the fluorescence measurement protocol using solutions of other biologically relevant analytes such as cysteine, homocysteine, and other amino acids at concentrations significantly higher than that of GSH.
-
Compare the fluorescence response of the sensor to these analytes with the response to GSH.
-
Experimental Workflow for GSH Detection:
Caption: Workflow for the detection of glutathione.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Dispose of chemical waste according to institutional guidelines.
Application Notes and Protocols for 4-Chloro-6-methyl-3-nitrocoumarin-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 4-Chloro-6-methyl-3-nitrocoumarin in various biological assays. While specific experimental data for this compound is limited in publicly available literature, the following protocols are adapted from established methods for structurally similar coumarin derivatives, particularly 4-chloro-3-nitrocoumarin and other substituted coumarins.
Overview and Potential Applications
This compound belongs to the coumarin class of compounds, which are known for their diverse pharmacological activities. The presence of the nitro group and chlorine atom on the coumarin scaffold suggests potential for this compound to be investigated in several areas of drug discovery and chemical biology, including:
-
Anticancer Activity: Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines. The protocols below describe how to assess the anticancer potential of this compound.
-
Antibacterial Activity: Coumarins have been explored as potential antimicrobial agents. This document provides a standard protocol for evaluating the antibacterial efficacy of the target compound.
-
Enzyme Inhibition: The coumarin scaffold is a common feature in many enzyme inhibitors. A general protocol for screening this compound against a model enzyme is included.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Data Presentation:
| Cancer Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HeLa | 0 (Control) | 100 ± 4.5 | \multirow{5}{}{[Calculated Value]} |
| 1 | 92.3 ± 5.1 | ||
| 10 | 65.7 ± 3.8 | ||
| 50 | 48.2 ± 4.2 | ||
| 100 | 21.5 ± 3.1 | ||
| A549 | 0 (Control) | 100 ± 5.2 | \multirow{5}{}{[Calculated Value]} |
| 1 | 95.1 ± 4.9 | ||
| 10 | 72.4 ± 4.5 | ||
| 50 | 53.6 ± 3.9 | ||
| 100 | 30.1 ± 3.5 |
Antibacterial Activity: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the absorbance at 600 nm.
-
Experimental Workflow for Antibacterial Assay
References
Application Notes and Protocols for Thiol Detection using a 4-Chloro-3-nitrocoumarin Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the detection of thiols using a fluorescent probe analogous to 4-chloro-6-methyl-3-nitrocoumarin. Due to the limited availability of specific data on this compound, this guide focuses on the well-characterized and commercially available thiol-reactive probe, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which shares a similar reactive principle. The methodologies described herein are broadly applicable to other coumarin-based probes designed for thiol detection. These protocols cover in vitro quantitative analysis and live cell imaging of biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).
Introduction
Biothiols are crucial for maintaining cellular redox homeostasis, and their abnormal levels are implicated in various diseases.[1] Fluorescent probes offer a sensitive and non-invasive method for detecting and quantifying these vital molecules.[2] Coumarin-based probes are particularly advantageous due to their favorable photophysical properties. The probe discussed here, NBD-Cl, is a non-fluorescent molecule that becomes highly fluorescent upon reaction with thiols, enabling a "turn-on" detection mechanism. The electron-withdrawing nitro group and the chlorine atom at the 4-position make the aromatic ring electron-deficient and susceptible to nucleophilic attack by the thiol group.
Principle of Detection
The detection mechanism is based on a nucleophilic aromatic substitution reaction. The thiol group (-SH) of the analyte attacks the electron-deficient aromatic ring of the probe, displacing the chloride ion. This reaction forms a highly fluorescent thioether adduct, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of thiols.[1]
Quantitative Data Summary
The performance of various coumarin-based fluorescent probes for thiol detection is summarized below. This data is compiled from multiple sources to provide a comparative overview.
| Probe | Analyte | Excitation (nm) | Emission (nm) | Detection Limit (μM) | Fluorescence Enhancement | Reference |
| NBD-Cl | Cys/Hcy | ~468 | ~540 | Not specified | Significant | [1] |
| Probe 1 | Cys | Not specified | Not specified | 0.22 | 246-fold | [3] |
| Probe 2 | GSH | 420 | 466/553 (ratiometric) | Not specified | Ratiometric change | [4] |
| Probe 4 | GSH, Hcy, Cys | Not specified | Not specified | 0.085 (GSH), 0.12 (Hcy), 0.13 (Cys) | Not specified | [4] |
| CA-N | Cys, Hcy, GSH | Not specified | Not specified | 3.16 (Cys), 0.19 (Hcy), 5.15 (GSH) | Not specified | [2] |
| SWJT-14 | Cys, Hcy, GSH | 380/460/490 | Not specified | 0.02 (Cys), 0.42 (Hcy), 0.92 (GSH) | Not specified | [5] |
Experimental Protocols
In Vitro Thiol Quantification Assay
This protocol describes the use of a 4-chloro-3-nitrocoumarin analogue for the quantitative detection of thiols in a cuvette-based assay.
Materials:
-
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) stock solution (1 mM in DMSO)
-
Thiol standards (e.g., Cysteine, Glutathione) of known concentrations
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare a series of thiol standard solutions of varying concentrations in PBS.
-
In a quartz cuvette, mix the probe working solution with the thiol standard solution. The final volume should be consistent for all measurements (e.g., 2 mL).
-
Incubate the mixture at room temperature for a predetermined optimal time (e.g., 30 minutes) to allow the reaction to complete.
-
Measure the fluorescence intensity using a fluorometer. Set the excitation and emission wavelengths according to the spectral properties of the probe-thiol adduct (for NBD-Cl, excitation is ~468 nm and emission is ~540 nm).
-
Record the fluorescence intensity for each thiol concentration.
-
Plot the fluorescence intensity as a function of thiol concentration to generate a calibration curve.
-
To determine the concentration of an unknown sample, repeat steps 3-6 with the unknown sample and calculate the concentration using the calibration curve.
Live Cell Imaging of Intracellular Thiols
This protocol outlines the procedure for visualizing intracellular thiols in living cells using a coumarin-based fluorescent probe.
Materials:
-
Cell culture medium
-
Cells of interest (e.g., HeLa, HepG2)
-
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filters
-
Optional: N-ethylmaleimide (NEM) as a thiol-blocking agent for control experiments.[4]
-
Optional: Thiol supplement (e.g., N-acetylcysteine) for positive control.
Protocol:
-
Seed the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture them until they reach the desired confluency.
-
Prepare a working solution of the probe in cell culture medium (e.g., 5-10 µM).
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the probe-containing medium for an optimized duration (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Wash the cells three times with warm PBS to remove any excess probe.
-
Add fresh PBS or cell culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the probe (e.g., a filter set for green fluorescence for NBD-Cl).
-
Control Experiments (Optional):
-
Negative Control: Pre-incubate cells with a thiol-blocking agent like NEM before adding the probe to confirm that the fluorescence signal is specific to thiols.
-
Positive Control: Pre-incubate cells with a thiol supplement to observe an enhanced fluorescence signal.
-
Visualizations
Reaction Mechanism
Caption: Reaction of the probe with a thiol to form a fluorescent adduct.
Experimental Workflow: In Vitro Assay
Caption: Workflow for the in vitro quantification of thiols.
Experimental Workflow: Live Cell Imaging
Caption: Workflow for live cell imaging of intracellular thiols.
References
- 1. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A coumarin-based fluorescent turn-on probe for detection of biothiols in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
- 5. mdpi.com [mdpi.com]
Synthesis Protocol for 4-Chloro-6-methyl-3-nitrocoumarin Derivatives: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Chloro-6-methyl-3-nitrocoumarin and its subsequent derivatization. Coumarin derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The this compound scaffold serves as a versatile intermediate for the generation of diverse compound libraries through nucleophilic substitution at the C4 position, making it a valuable tool in drug discovery and development.
Data Summary
The following table summarizes representative quantitative data for the key intermediate and a selection of its derivatives, compiled from analogous reactions in the literature. Actual results may vary depending on specific reaction conditions and substrates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |
| 4-Hydroxy-6-methylcoumarin | C₁₀H₈O₃ | 176.17 | ~95 | 261-264 | ¹H NMR, ¹³C NMR, IR |
| 4-Hydroxy-6-methyl-3-nitrocoumarin | C₁₀H₇NO₅ | 221.17 | Variable | >200 (decomposes) | ¹H NMR, ¹³C NMR, IR |
| This compound | C₁₀H₆ClNO₄ | 240.61 | >80 | 155-158 | ¹H NMR, ¹³C NMR, MS |
| 4-Anilino-6-methyl-3-nitrocoumarin | C₁₆H₁₂N₂O₄ | 296.28 | 70-90 | 210-213 | ¹H NMR, ¹³C NMR, MS |
| 4-Azido-6-methyl-3-nitrocoumarin | C₁₀H₆N₄O₄ | 246.18 | >90 | 140-142 (decomposes) | IR, ¹³C NMR |
Experimental Protocols
The synthesis of this compound derivatives is a multi-step process, beginning with the synthesis of the coumarin core, followed by nitration, chlorination, and finally, nucleophilic substitution to generate the desired derivatives.
Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin (Pechmann Condensation)
This procedure is adapted from the well-established Pechmann condensation for the synthesis of coumarins.
-
To a round-bottom flask, add 4-methylresorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15).
-
Heat the reaction mixture to 110-120°C with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold ethanol to the solidified mixture and stir to precipitate the product.
-
Filter the crude product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the solid from ethanol to obtain pure 4-hydroxy-6-methylcoumarin.
Step 2: Synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin (Nitration)
This protocol is based on standard nitration procedures for aromatic compounds.
-
In a flask immersed in an ice-salt bath, dissolve 4-hydroxy-6-methylcoumarin (1 equivalent) in concentrated sulfuric acid.
-
Cool the solution to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated product is filtered, washed thoroughly with cold water until the washings are neutral, and dried.
Step 3: Synthesis of this compound (Chlorination)
This step converts the hydroxyl group at the 4-position to a chloro group, activating the position for nucleophilic substitution.
-
To a reflux condenser-equipped flask, add 4-hydroxy-6-methyl-3-nitrocoumarin (1 equivalent) and phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110°C) for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with stirring.
-
The solid precipitate is filtered, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Step 4: Synthesis of 4-Substituted-6-methyl-3-nitrocoumarin Derivatives (Nucleophilic Substitution)
The 4-chloro group is a good leaving group, allowing for the synthesis of a variety of derivatives.
General Procedure for Amination:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, acetonitrile, or DMF.
-
Add the desired primary or secondary amine (1.1-1.5 equivalents) and a base such as triethylamine or diisopropylethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the pure 4-amino-6-methyl-3-nitrocoumarin derivative.
Procedure for Azide Substitution:
-
Dissolve this compound (1 equivalent) in a solvent mixture of acetone and water.
-
Add sodium azide (NaN₃) (1.5 equivalents) in one portion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-azido-6-methyl-3-nitrocoumarin.
Synthesis Workflow
The overall synthetic pathway for the generation of this compound derivatives is depicted in the following workflow diagram.
Caption: Synthetic route for this compound derivatives.
Signaling Pathway Context
While the synthesis protocol itself does not directly involve a signaling pathway, the resulting coumarin derivatives are often designed to modulate specific biological pathways implicated in disease. For instance, many kinase inhibitors possess a heterocyclic core similar to coumarins. The synthesized derivatives can be screened for their ability to inhibit key signaling nodes in cancer, such as the PI3K/Akt/mTOR or MAPK pathways.
The following diagram illustrates a generalized signaling pathway that could be targeted by the synthesized coumarin derivatives.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.
Application Notes and Protocols for the Dissolution of 4-Chloro-6-methyl-3-nitrocoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 4-Chloro-6-methyl-3-nitrocoumarin for various experimental applications. The following sections offer guidance on solvent selection, stock solution preparation, and best practices for handling this compound in a laboratory setting.
Compound Information
-
IUPAC Name: 4-chloro-6-methyl-3-nitro-2H-chromen-2-one
-
CAS Number: 720676-45-9
-
Molecular Formula: C₁₀H₆ClNO₄
-
Molecular Weight: 239.61 g/mol
-
Appearance: Likely a solid, crystalline powder.
Solubility Profile
Table 1: Solubility Summary of this compound and Related Compounds in Common Laboratory Solvents
| Solvent | Compound Class | Observed/Inferred Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Nitrocoumarins | Generally Soluble | A common solvent for preparing high-concentration stock solutions for in vitro biological assays. |
| Dimethylformamide (DMF) | Coumarin Derivatives | Soluble | Often used as a solvent in the synthesis of coumarin derivatives. |
| Dichloromethane (DCM) | 4-acyloxy-3-nitrocoumarins | Soluble | Used as a reaction solvent for related compounds. |
| Ethanol | Coumarin Derivatives | Soluble | Some synthesized coumarin derivatives are noted to be completely soluble in absolute ethanol. |
| Methanol | Coumarin Derivatives | Soluble | Used for preparing stock solutions for antioxidant assays. |
| Dioxane | Nitro-dimethylcoumarin | Soluble (with heating) | Used in the synthesis and purification of related compounds. |
| Benzene | Nitro-dimethylcoumarin | Soluble | Mentioned as a solvent for recrystallization of related compounds. |
| Water | Coumarin Derivatives | Generally Low to Moderate | Most coumarin derivatives have limited aqueous solubility. |
Experimental Protocols
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Refer to the material safety data sheet (MSDS) for this compound for comprehensive safety information.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for many biological experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out approximately 2.40 mg of this compound and transfer it to a clean, dry microcentrifuge tube or vial.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved. If particulates remain, continue vortexing. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution, but be cautious of potential compound degradation with excessive heat.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in a tightly sealed, light-protected container (amber vial or a tube wrapped in aluminum foil). For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol for Preparation of Working Solutions
This protocol outlines the preparation of working solutions from the 10 mM stock solution for use in cell-based assays or other experiments. The final concentration of the working solution will depend on the specific experimental requirements.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing the Stock Solution: Thaw the 10 mM stock solution at room temperature.
-
Serial Dilutions (if necessary): If very low working concentrations are required, it is recommended to perform an intermediate serial dilution of the stock solution in DMSO.
-
Final Dilution: Directly add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium or experimental buffer to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the experimental system is low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion immediately after adding the stock solution to prevent precipitation of the compound.
-
Use Immediately: It is best to prepare working solutions fresh for each experiment and use them immediately.
Visualizations
Caption: Workflow for preparing stock and working solutions of this compound.
Caption: A generalized signaling pathway illustrating the potential mechanism of action for a bioactive compound.
The Synthetic Versatility of 4-Chloro-3-nitrocoumarins: A Gateway to Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Key Synthetic Applications:
The primary synthetic utility of 4-chloro-3-nitrocoumarin lies in its role as a key building block for the construction of fused heterocyclic systems. The electron-withdrawing nature of the nitro group and the good leaving group ability of the chloro substituent make the C4 position highly susceptible to nucleophilic attack, initiating a cascade of reactions that lead to the formation of novel ring systems.
Synthesis of Chromeno[3,4-b]pyrrol-4(3H)-ones
A significant application of 4-chloro-3-nitrocoumarin is in the synthesis of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones. This transformation is a two-step process that capitalizes on the reactivity of the coumarin precursor. The reaction proceeds via a base-mediated reductive coupling with α-bromoacetophenones, followed by a reductive intramolecular cyclization to furnish the pyrrolocoumarin ring system.[1]
Reaction Scheme:
Caption: General reaction pathway for the synthesis of chromeno[3,4-b]pyrrol-4(3H)-ones.
Experimental Protocol: Synthesis of 2-phenylchromeno[3,4-b]pyrrol-4(3H)-one [1]
-
Step 1: Reductive Coupling: To a solution of 4-chloro-3-nitrocoumarin (1.0 mmol) and α-bromoacetophenone (1.1 mmol) in a suitable solvent such as DMF, a base (e.g., triethylamine or potassium carbonate, 1.5 mmol) is added. The reaction mixture is stirred at room temperature for a specified duration (typically monitored by TLC).
-
Step 2: Reductive Intramolecular Cyclization: Following the initial coupling, a reducing agent (e.g., sodium dithionite or iron powder in acetic acid) is added to the reaction mixture. The mixture is then heated to facilitate the reductive cyclization. After completion, the product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 (α-bromoacetophenone) | Product | Yield (%) |
| 4-Chloro-3-nitrocoumarin | 2-bromo-1-phenylethanone | 2-phenylchromeno[3,4-b]pyrrol-4(3H)-one | High |
| 4-Chloro-3-nitrocoumarin | 2-bromo-1-(4-chlorophenyl)ethanone | 2-(4-chlorophenyl)chromeno[3,4-b]pyrrol-4(3H)-one | High |
Note: Specific yield percentages are often dependent on the specific substrates and reaction conditions used and can be found in the cited literature.
Synthesis of Fused N-Heterocycles through Nucleophilic Aromatic Substitution
The chloro group at the 4-position of 4-chloro-3-nitrocoumarin is susceptible to nucleophilic aromatic substitution (SNAr) by various nitrogen nucleophiles, such as primary and secondary amines. This reaction provides a direct route to 4-amino-3-nitrocoumarin derivatives, which are valuable intermediates for the synthesis of other fused heterocyclic systems.
Reaction Workflow:
Caption: Workflow for the synthesis of fused heterocycles from 4-chloro-3-nitrocoumarin.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
A solution of 4-chloro-3-nitrocoumarin (1.0 mmol) in a suitable polar aprotic solvent like DMF or DMSO is treated with an excess of the desired amine (2.0-3.0 mmol). The reaction is typically carried out at room temperature or with gentle heating and monitored by TLC. Upon completion, the reaction mixture is poured into water to precipitate the product, which is then filtered, washed, and purified.
Quantitative Data for Nucleophilic Substitution:
| Nucleophile (Amine) | Product | Yield (%) |
| Aniline | 4-(phenylamino)-3-nitrocoumarin | Good |
| Morpholine | 4-morpholino-3-nitrocoumarin | Excellent |
| Piperidine | 4-(piperidin-1-yl)-3-nitrocoumarin | Excellent |
Note: Yields are generally high for these substitution reactions.
Conclusion and Future Perspectives
While the direct synthetic applications of 4-chloro-6-methyl-3-nitrocoumarin remain to be explored in the scientific literature, the well-established reactivity of its parent compound, 4-chloro-3-nitrocoumarin, provides a strong foundation for predicting its chemical behavior. The presence of the 6-methyl group is anticipated to have a minor electronic and steric influence on the reactivity at the C3 and C4 positions, but the fundamental reaction pathways are expected to be analogous.
Researchers and drug development professionals are encouraged to explore the synthetic potential of this compound, particularly in the construction of novel fused heterocyclic systems. The methodologies outlined in this document for the unmethylated analog serve as a valuable starting point for developing new synthetic routes to compounds with potential biological and pharmacological significance. Further investigation into this specific derivative could unveil new chemical entities with unique properties and applications.
References
Application Notes and Protocols: Fluorescence Quenching Studies with 4-Chloro-6-methyl-3-nitrocoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting fluorescence quenching studies using 4-Chloro-6-methyl-3-nitrocoumarin. This document outlines the principles of fluorescence quenching, experimental procedures, data analysis, and potential applications in biomedical research and drug development.
Introduction to Fluorescence Quenching
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to its interaction with another substance, termed a quencher. This phenomenon can occur through various mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching. The study of fluorescence quenching provides valuable insights into the accessibility of fluorophores to quenchers, the dynamics of molecular interactions, and the binding of small molecules to macromolecules such as proteins and nucleic acids.
This compound is a substituted coumarin derivative that is expected to exhibit fluorescence properties amenable to quenching studies. The electron-withdrawing nitro group and the chloro substituent can influence its photophysical properties and its interactions with potential quenchers.
Potential Applications
Fluorescence quenching studies with this compound can be applied to:
-
Quantification of Analytes: Determine the concentration of quenching agents in a sample.
-
Elucidation of Reaction Mechanisms: Investigate the kinetics and mechanisms of chemical and biochemical reactions.
-
Drug-Protein Binding Studies: Characterize the binding affinity and mechanism of interaction between this compound (or a molecule labeled with it) and a target protein.
-
Sensing and Imaging: Develop fluorescent probes for the detection of specific ions, molecules, or changes in the microenvironment.
Experimental Protocols
This section provides a detailed protocol for a typical fluorescence quenching experiment.
3.1. Materials and Reagents
-
Fluorophore: this compound
-
Quencher: A suitable quenching agent (e.g., a small molecule, ion, or biomolecule of interest).
-
Solvent: A solvent in which both the fluorophore and quencher are soluble and that does not interfere with the fluorescence measurements (e.g., ethanol, acetonitrile, or an appropriate buffer).
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Micropipettes
3.2. Preparation of Stock Solutions
-
Fluorophore Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.
-
Quencher Stock Solution: Prepare a stock solution of the quencher at a concentration significantly higher than that of the fluorophore (e.g., 100 mM).
3.3. Spectroscopic Measurements
-
Absorption Spectra: Record the absorption spectrum of this compound to determine the optimal excitation wavelength (λex), which is typically at the absorption maximum.
-
Emission Spectra:
-
Pipette a fixed volume of the this compound stock solution into a series of cuvettes and dilute to a final concentration that gives a fluorescence intensity within the linear range of the spectrofluorometer.
-
Record the fluorescence emission spectrum in the absence of the quencher.
-
Add increasing concentrations of the quencher to the cuvettes containing the fluorophore.
-
After each addition, mix the solution thoroughly and allow it to equilibrate before recording the fluorescence emission spectrum.
-
3.4. Data Analysis
The quenching data can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]
Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
kq is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from a fluorescence quenching study of this compound with a generic quencher.
| Parameter | Value | Units |
| Excitation Wavelength (λex) | 380 | nm |
| Emission Wavelength (λem) | 450 | nm |
| Fluorescence Lifetime (τ₀) | 2.5 | ns |
| Stern-Volmer Constant (Ksv) | 1.5 x 10² | M⁻¹ |
| Bimolecular Quenching Constant (kq) | 6.0 x 10¹⁰ | M⁻¹s⁻¹ |
Visualizations
5.1. Fluorescence Quenching Mechanisms
The following diagram illustrates the two primary mechanisms of fluorescence quenching.
Caption: Mechanisms of dynamic and static fluorescence quenching.
5.2. Experimental Workflow
The diagram below outlines the typical workflow for a fluorescence quenching experiment.
Caption: A typical experimental workflow for fluorescence quenching studies.
Troubleshooting and Considerations
-
Inner Filter Effect: At high concentrations, the quencher might absorb either the excitation or emission light, leading to an apparent quenching. This can be corrected for, or minimized by using dilute solutions.
-
Solvent Effects: The photophysical properties of this compound and the quenching efficiency can be highly dependent on the solvent polarity and viscosity.
-
Purity of Compounds: Ensure the purity of both the fluorophore and the quencher to avoid interference from fluorescent impurities.
-
Temperature Control: Quenching processes can be temperature-dependent, especially dynamic quenching. Maintain a constant temperature throughout the experiment.
By following these protocols and considerations, researchers can effectively utilize this compound in a variety of fluorescence quenching studies to gain valuable insights into molecular interactions and dynamics.
Application Notes and Protocols: 4-Chloro-6-methyl-3-nitrocoumarin as a Versatile Synthon for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chloro-6-methyl-3-nitrocoumarin as a key building block for the synthesis of diverse heterocyclic compounds. Due to the limited availability of direct experimental data for this specific coumarin derivative, the following protocols are based on well-established and analogous reactions reported for similar coumarin systems. The provided data tables feature representative values to guide synthetic efforts.
Introduction
Coumarin derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticoagulant, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The strategic functionalization of the coumarin scaffold allows for the development of novel molecular architectures with enhanced therapeutic potential. This compound is a particularly attractive starting material for synthetic chemists. The presence of three distinct reactive sites—the chloro group at C4, the nitro group at C3, and the activated benzene ring—provides a versatile platform for the construction of a variety of fused and substituted heterocyclic systems. This document outlines protocols for the synthesis of the starting material and its subsequent transformation into promising heterocyclic entities, such as pyrimidocoumarins and triazolocoumarins.
Synthesis of the Starting Material: this compound
The synthesis of this compound can be achieved in a two-step sequence starting from p-cresol, as outlined below. The procedure is based on established methods for the synthesis of substituted coumarins.[7]
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin (Pechmann Condensation)
-
To a stirred mixture of p-cresol (10.8 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol), slowly add concentrated sulfuric acid (20 mL) at a temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 18 hours.
-
Pour the reaction mixture into crushed ice (200 g) with constant stirring.
-
Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to afford 4-hydroxy-6-methylcoumarin as a white solid.
Step 2: Synthesis of 4-Chloro-6-methylcoumarin
-
Reflux a mixture of 4-hydroxy-6-methylcoumarin (17.6 g, 0.1 mol) and phosphorus oxychloride (POCl₃, 50 mL) for 3 hours.[8]
-
After cooling to room temperature, slowly pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.
-
Filter the solid product, wash with cold water, and recrystallize from cyclohexane to yield 4-chloro-6-methylcoumarin.[8]
Step 3: Synthesis of this compound (Nitration)
-
Dissolve 4-chloro-6-methylcoumarin (19.45 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0 °C.
-
To this solution, add a nitrating mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (15 mL) dropwise, maintaining the temperature between 0-5 °C.[9]
-
After the addition, stir the reaction mixture at the same temperature for 2 hours.
-
Carefully pour the mixture onto crushed ice (400 g).
-
Filter the precipitated solid, wash with plenty of cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain this compound.
Representative Data for Synthesis of the Starting Material
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-Hydroxy-6-methylcoumarin | C₁₀H₈O₃ | 176.17 | 80-90 | 245-247 |
| 4-Chloro-6-methylcoumarin | C₁₀H₇ClO₂ | 194.61 | 85-95 | 148-150 |
| This compound | C₁₀H₆ClNO₄ | 239.61 | 75-85 | 160-162 |
Application in Heterocyclic Synthesis
This compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems. The following sections detail the proposed synthesis of pyrimidocoumarins and triazolocoumarins.
I. Synthesis of Pyrimido[4,5-c]coumarin Derivatives
The synthesis of pyrimido[4,5-c]coumarin derivatives can be achieved through a multi-step process involving the reduction of the nitro group, followed by cyclization with a suitable one-carbon synthon.
Diagram of the Synthetic Pathway
Caption: Proposed synthesis of pyrimido[4,5-c]coumarin derivatives.
Experimental Protocol
Step 1: Synthesis of 3-Amino-4-chloro-6-methylcoumarin
-
To a solution of this compound (2.4 g, 0.01 mol) in ethanol (50 mL), add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 0.05 mol) in concentrated hydrochloric acid (10 mL).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing crushed ice (200 g).
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain 3-amino-4-chloro-6-methylcoumarin.
Step 2: Synthesis of 4-Chloro-6-methylpyrimido[4,5-c]coumarin-5(6H)-one
-
Heat a mixture of 3-amino-4-chloro-6-methylcoumarin (2.1 g, 0.01 mol) and formamide (20 mL) at 150-160 °C for 6 hours.
-
After cooling, pour the reaction mixture into ice-cold water (100 mL).
-
Filter the solid product, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or DMF) to yield the desired pyrimidocoumarin derivative.
Representative Data for Pyrimidocoumarin Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| 3-Amino-4-chloro-6-methylcoumarin | C₁₀H₈ClNO₂ | 209.63 | 80-90 | 185-187 | 2.4 (s, 3H, CH₃), 5.5 (br s, 2H, NH₂), 7.2-7.8 (m, 3H, Ar-H) |
| 4-Chloro-6-methylpyrimido[4,5-c]coumarin-5(6H)-one | C₁₁H₇ClN₂O₂ | 234.64 | 60-70 | >300 | 2.5 (s, 3H, CH₃), 7.4-8.0 (m, 3H, Ar-H), 8.2 (s, 1H, pyrimidine-H) |
II. Synthesis of Triazolo[4,3-a]coumarin Derivatives
The synthesis of triazolocoumarins can be achieved via a "click chemistry" approach, starting from the corresponding azidocoumarin, which is synthesized from the aminocoumarin precursor.
Diagram of the Synthetic Pathway
Caption: Proposed synthesis of triazolocoumarin derivatives.
Experimental Protocol
Step 1: Synthesis of 3-Azido-4-chloro-6-methylcoumarin
-
Dissolve 3-amino-4-chloro-6-methylcoumarin (2.1 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0-5 °C.
-
To this suspension, add a solution of sodium nitrite (0.76 g, 0.011 mol) in water (5 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at the same temperature.
-
Add a solution of sodium azide (0.78 g, 0.012 mol) in water (5 mL) dropwise to the diazonium salt solution.
-
Stir the reaction mixture for 1 hour at 0-5 °C.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain 3-azido-4-chloro-6-methylcoumarin.
Step 2: Synthesis of 4-Chloro-6-methyl-1-(substituted)-1H-[1][2][3]triazolo[4,5-c]coumarin (CuAAC Reaction)
-
To a solution of 3-azido-4-chloro-6-methylcoumarin (2.35 g, 0.01 mol) and a terminal alkyne (0.012 mol) in a mixture of t-butanol and water (1:1, 20 mL), add sodium ascorbate (0.1 g) and copper(II) sulfate pentahydrate (0.05 g).[10][11]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired triazolocoumarin derivative.
Representative Data for Triazolocoumarin Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| 3-Azido-4-chloro-6-methylcoumarin | C₁₀H₆ClN₃O₂ | 235.63 | 70-80 | 130-132 (dec.) | 2.5 (s, 3H, CH₃), 7.3-7.9 (m, 3H, Ar-H) |
| 4-Chloro-6-methyl-1-phenyl-1H-[1][2][3]triazolo[4,5-c]coumarin | C₁₆H₁₀ClN₃O₂ | 311.73 | 80-90 | 220-222 | 2.6 (s, 3H, CH₃), 7.4-8.1 (m, 8H, Ar-H), 8.5 (s, 1H, triazole-H) |
Biological Significance and Potential Applications
Coumarin-fused pyrimidines and triazoles are classes of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.
-
Antimicrobial Activity: Many coumarin-pyrimidine hybrids have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[6][12] The pyrimidine ring is a key component of nucleobases, and its incorporation into the coumarin scaffold can lead to compounds that interfere with microbial DNA synthesis or other essential cellular processes.
-
Anticancer Activity: Coumarin-triazole hybrids have emerged as a promising class of anticancer agents.[1][3][4][13] The 1,2,3-triazole ring can act as a rigid linker to connect the coumarin moiety with other pharmacophores, leading to compounds with enhanced binding affinity to biological targets such as kinases or tubulin. These hybrids have shown cytotoxic activity against various cancer cell lines, often inducing apoptosis.[2][13]
The development of novel derivatives from this compound opens up avenues for the discovery of new therapeutic agents with potentially improved efficacy and selectivity. The synthetic routes outlined in these notes provide a foundation for the exploration of this chemical space.
Disclaimer: The provided protocols and data are based on analogous reactions and should be adapted and optimized for the specific substrate and desired products. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents [mdpi.com]
- 2. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents [frontiersin.org]
- 5. Design and synthesis of coumarin-based amphoteric antimicrobials with biofilm interference and immunoregulation effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. This compound | 720676-45-9 | Benchchem [benchchem.com]
- 8. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 4-Chloro-6-nitrocoumarin (EVT-13838614) [evitachem.com]
- 10. mdpi.com [mdpi.com]
- 11. "Synthesis of 4-Azidocoumarins and Their Use in Copper-Catalyzed Azide-" by Anthony J. Netsuri [academicworks.cuny.edu]
- 12. In vitro antimicrobial evaluation and in silico studies of coumarin derivatives tagged with pyrano-pyridine and pyrano-pyrimidine moieties as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-6-methyl-3-nitrocoumarin Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields during the synthesis of 4-Chloro-6-methyl-3-nitrocoumarin.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound?
A1: A prevalent and logical synthetic route involves a three-step process:
-
Pechmann Condensation: Cyclization of a substituted phenol (5-methylresorcinol) with a β-ketoester (ethyl acetoacetate) to form 4-hydroxy-6-methylcoumarin.
-
Nitration: Electrophilic nitration at the C3 position of the coumarin ring to yield 4-hydroxy-6-methyl-3-nitrocoumarin.
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a suitable chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: Which step is most critical for achieving a high overall yield?
A2: The nitration step is often the most challenging and critical for the overall yield. Coumarin rings can be sensitive to strong acidic and oxidative conditions, and controlling the regioselectivity of the nitration to favor the 3-position over other positions on the benzene ring is crucial. Over-nitration or side reactions can significantly reduce the yield of the desired intermediate.
Q3: What are the primary causes of low yield in this synthesis?
A3: Low yields can typically be attributed to several factors:
-
Incomplete Reactions: Insufficient reaction time, inadequate temperature, or inefficient catalysts in any of the three steps.
-
Side Product Formation: Over-nitration, formation of isomers, or degradation of the coumarin scaffold during the nitration or chlorination steps[1].
-
Suboptimal Reagents: Use of wet solvents or reagents, especially during the chlorination step which is highly sensitive to moisture.
-
Purification Losses: Difficulty in separating the desired product from byproducts or starting materials, leading to significant loss during recrystallization or chromatography.
Q4: Can the order of the nitration and chlorination steps be reversed?
A4: While theoretically possible, nitrating the 4-hydroxycoumarin intermediate first is generally preferred. The hydroxyl group is an activating group that can facilitate electrophilic substitution on the ring. Performing the chlorination first to get 4-chloro-6-methylcoumarin would deactivate the ring system, making the subsequent nitration at the 3-position more difficult and requiring harsher conditions, which could lead to lower yields and more side products.
Troubleshooting Guide for Low Yields
Problem Area 1: Pechmann Condensation (4-Hydroxy-6-methylcoumarin Synthesis)
Q: My initial condensation reaction is giving a very low yield (<50%). What can I do? A: Low yields in Pechmann condensation are common and can be addressed by optimizing several parameters.
-
Catalyst Choice: Strong protic acids like sulfuric acid are effective but can cause charring. Consider using a solid acid catalyst like Amberlyst-15 or a Lewis acid, which can improve yields and simplify workup.
-
Temperature Control: The reaction is often performed at elevated temperatures. However, excessively high temperatures can lead to decomposition[2]. Experiment with a range of temperatures (e.g., 100-150°C) to find the optimal balance for your specific setup[3].
-
Reaction Time: Ensure the reaction is running to completion. Monitor the progress using Thin Layer Chromatography (TLC).
Problem Area 2: Nitration (4-Hydroxy-6-methyl-3-nitrocoumarin Synthesis)
Q: The nitration step results in a dark, tarry mixture with very little desired product. How can I fix this? A: This indicates product degradation or significant side reactions, a common issue with nitrating sensitive aromatic compounds.
-
Temperature Management: This is the most critical parameter. The reaction is highly exothermic. Perform the addition of the nitrating agent slowly at a low temperature (e.g., 0-5°C) using an ice bath and maintain that temperature throughout the reaction.
-
Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is standard. However, for sensitive substrates, a milder agent like nitric acid in acetic anhydride or tert-butyl nitrite might provide a cleaner reaction[4].
-
Stoichiometry: Use a carefully measured molar equivalent of the nitrating agent. Excess nitric acid significantly increases the risk of dinitration or oxidative degradation.
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
| Nitrating Agent | Conc. H₂SO₄ / HNO₃ | Fuming HNO₃ | Acetic Anhydride / HNO₃ | H₂SO₄/HNO₃ is standard but can be harsh. Milder agents may improve yield for sensitive substrates. |
| Temperature | 0 - 5 °C | Room Temperature | 50 °C | Low temperature (0-5°C) is critical. Higher temperatures lead to degradation and multiple byproducts. |
| Reaction Time | 1 hour | 3 hours | 6 hours | Monitor by TLC. Longer times at low temp are better than short times at high temp. |
| Yield (%) | ~60-70% | ~30-40% | <20% | Optimal yields are highly dependent on strict temperature control. |
Table 1: Effect of Reaction Conditions on the Yield of Nitration.
Problem Area 3: Chlorination (this compound Synthesis)
Q: My chlorination reaction is not going to completion, and I recover a lot of the 4-hydroxy starting material. What's wrong? A: Incomplete chlorination is often due to reagent deactivation or insufficient reactivity.
-
Anhydrous Conditions: The chlorinating agent, phosphorus oxychloride (POCl₃), reacts violently with water. Ensure all glassware is oven-dried and use anhydrous solvents. Any moisture will consume the reagent and prevent the reaction from completing.
-
Catalyst: Adding a catalytic amount of N,N-Dimethylformamide (DMF) can significantly accelerate the reaction and drive it to completion[3].
-
Temperature and Reflux: The reaction typically requires heating under reflux. Ensure you are reaching the appropriate temperature (the boiling point of POCl₃ is ~106°C) and maintaining it for a sufficient period (2-4 hours is typical). A low yield of 4-chlorocoumarin can sometimes be improved by refluxing with phosphorus oxychloride[1].
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-methylcoumarin
-
Place 5-methylresorcinol (1 eq.) and ethyl acetoacetate (1.1 eq.) in a round-bottom flask.
-
Slowly add concentrated sulfuric acid (2-3 eq.) dropwise while cooling the flask in an ice bath.
-
After addition, allow the mixture to warm to room temperature and stir for 12-18 hours. The mixture will solidify.
-
Pour the reaction mixture slowly into a beaker of crushed ice with constant stirring.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude solid from ethanol to obtain pure 4-hydroxy-6-methylcoumarin.
Protocol 2: Synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin
-
Add 4-hydroxy-6-methylcoumarin (1 eq.) to concentrated sulfuric acid in a round-bottom flask cooled to 0°C in an ice-salt bath.
-
Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq.) and cool it to 0°C.
-
Add the nitrating mixture dropwise to the coumarin solution over 30-45 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0-5°C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the yellow precipitate, wash with copious amounts of cold water, and dry.
-
Recrystallize from glacial acetic acid or an ethanol/water mixture.
Protocol 3: Synthesis of this compound
-
Place 4-hydroxy-6-methyl-3-nitrocoumarin (1 eq.) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.
-
Add phosphorus oxychloride (POCl₃, 5-10 eq.) and a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 eq.).
-
Heat the mixture under reflux at 110-120°C for 3-4 hours. Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of crushed ice. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Stir until the excess POCl₃ has been hydrolyzed.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize from a suitable solvent like ethyl acetate or chloroform to yield the final product.
Visualized Workflows
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield diagnosis.
References
4-Chloro-6-methyl-3-nitrocoumarin stability issues in solution
Welcome to the technical support center for 4-Chloro-6-methyl-3-nitrocoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issues for this compound in solution are hydrolysis of the lactone ring, nucleophilic substitution of the chloro group, and potential photodegradation. The presence of the electron-withdrawing nitro group can activate the chloro group for nucleophilic attack.
Q2: What solvents are recommended for dissolving and storing this compound?
A2: While specific solubility data is limited, based on the structure and related compounds, aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be suitable for creating stock solutions. For working solutions in aqueous buffers, it is crucial to assess the compound's stability at the desired pH and temperature. It is advisable to prepare fresh aqueous solutions for each experiment and minimize storage time.
Q3: How does pH affect the stability of this compound?
A3: The coumarin lactone ring is susceptible to hydrolysis, particularly under basic conditions (high pH), which can lead to ring-opening and inactivation of the compound. Acidic conditions are generally more favorable for maintaining the lactone ring integrity. However, the overall stability will also depend on the specific reaction being studied.
Q4: Is this compound sensitive to light?
A4: Nitroaromatic compounds and coumarins can be light-sensitive. Exposure to ultraviolet (UV) or even ambient light over extended periods may lead to photodegradation. It is recommended to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Issue 1: Compound appears to be inactive or shows reduced activity in a biological assay.
| Possible Cause | Suggested Solution |
| Degradation in aqueous buffer | Prepare fresh solutions of the compound in your assay buffer immediately before use. If possible, perform a time-course experiment to assess the stability of the compound in the buffer over the duration of your assay. Consider using a lower pH buffer if your experiment allows. |
| Hydrolysis of the lactone ring | Verify the pH of your stock solution and final assay buffer. Avoid highly basic conditions (pH > 8). Use buffered solutions to maintain a stable pH. |
| Reaction with media components | Components in your cell culture media or assay buffer (e.g., nucleophilic species like thiols) may react with the 4-chloro group. Run a control experiment by incubating the compound in the media/buffer for the duration of the assay and analyzing for degradation via HPLC or LC-MS. |
| Photodegradation | Protect your compound solutions from light at all stages of the experiment. Use amber vials and minimize exposure to ambient light. |
| Precipitation | The compound may have precipitated out of solution. Visually inspect for any precipitate. Determine the solubility of the compound in your specific assay buffer. You may need to adjust the final concentration or add a co-solvent (ensure the co-solvent is compatible with your assay). |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent solution preparation | Standardize your protocol for preparing solutions. Always use the same solvent for stock solutions and ensure complete dissolution before making further dilutions. |
| Variable storage conditions | Store stock solutions at a consistent, low temperature (e.g., -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Age of the solid compound | Over time, the solid compound may degrade. If you suspect this, it is advisable to acquire a fresh batch of the compound. |
Data Summary
Table 1: Inferred Stability of this compound in Common Laboratory Solvents and Conditions
| Solvent/Condition | Inferred Stability | Potential Degradation Pathways | Recommendations |
| DMSO, DMF (Anhydrous) | Good | Low | Suitable for long-term storage of stock solutions at -20°C or -80°C. Protect from moisture. |
| Ethanol, Methanol | Moderate | Potential for solvolysis (reaction with the alcohol). | Suitable for short-term storage or as a co-solvent. Prepare fresh. |
| Aqueous Buffers (pH < 7) | Moderate to Low | Hydrolysis of the lactone ring. | Prepare fresh for each experiment. Assess stability for the duration of the experiment. |
| Aqueous Buffers (pH > 7) | Low | Rapid hydrolysis of the lactone ring. Nucleophilic attack on the 4-chloro position. | Avoid if possible. If necessary, use immediately after preparation and at low temperatures. |
| Exposure to Light | Low | Photodegradation of the nitroaromatic system and coumarin ring. | Protect solutions from light at all times. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a fume hood using appropriate personal protective equipment.
-
Dissolution: Add anhydrous DMSO or DMF to the solid compound to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into amber, tightly sealed vials to avoid repeated freeze-thaw cycles and protect from light and moisture. Store at -20°C or -80°C.
Protocol 2: General Procedure for Use in a Cell-Based Assay
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations. Perform dilutions immediately before adding to the cells.
-
Incubation: Add the diluted compound to the cells and incubate for the desired period, ensuring plates are protected from light.
-
Controls: Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO or DMF as the highest concentration of the compound used).
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Troubleshooting workflow for experimental issues with this compound.
troubleshooting fluorescence signal of 4-Chloro-6-methyl-3-nitrocoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-methyl-3-nitrocoumarin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Photophysical and Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key properties based on data from structurally similar compounds and general chemical principles. The nitro group (an electron-withdrawing group) and the chloro group are known to decrease fluorescence quantum yield, while the methyl group (an electron-donating group) can slightly enhance it.
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₁₀H₆ClNO₄ | --- |
| Molar Mass | 239.61 g/mol | --- |
| Appearance | Likely a pale yellow or off-white solid | Based on similar coumarin derivatives. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol); Insoluble in water. | [1] |
| Excitation Maximum (λex) | Estimated in the range of 330-380 nm | Inferred from related nitrocoumarin and chlorocoumarin structures. |
| Emission Maximum (λem) | Estimated in the range of 400-450 nm | Inferred from related nitrocoumarin and chlorocoumarin structures. |
| Quantum Yield (Φ) | Expected to be low | The presence of the electron-withdrawing nitro group significantly quenches fluorescence. |
| Storage | Store in a cool, dry, dark place. | General recommendation for fluorescent compounds. |
Frequently Asked Questions (FAQs)
Q1: I am not seeing any fluorescence signal from my sample containing this compound. What could be the issue?
A1: Several factors could contribute to a lack of fluorescence signal. Please consider the following troubleshooting steps:
-
Incorrect Wavelengths: Ensure your fluorometer or microscope is set to the appropriate excitation and emission wavelengths. For this compound, try exciting in the 330-380 nm range and detecting emission between 400-450 nm.
-
Low Quantum Yield: this compound is expected to have a low quantum yield due to the presence of the nitro group, which is a strong fluorescence quencher. You may need to increase the concentration of the compound, use a more sensitive detector, or increase the excitation light intensity (be cautious of photobleaching).
-
Solvent Effects: This compound is insoluble in water.[1] Ensure it is fully dissolved in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting into your aqueous experimental buffer. Precipitates will not fluoresce and can cause light scattering.
-
pH of the Medium: The fluorescence of coumarin derivatives can be pH-sensitive. If you are working in a buffered solution, ensure the pH is compatible with the compound's fluorescence. Extreme pH values may alter the electronic structure and quench fluorescence.
-
Photobleaching: Although less likely with a low quantum yield compound, prolonged exposure to high-intensity light can lead to photobleaching. Try to minimize light exposure to your sample.
Q2: The fluorescence intensity of my sample is very weak. How can I improve it?
A2: Weak fluorescence is a common challenge with nitrocoumarin derivatives. Here are some suggestions:
-
Increase Concentration: Carefully increase the concentration of this compound in your sample. Be mindful of potential solubility issues and inner filter effects at very high concentrations.
-
Optimize Filter Sets: If using a fluorescence microscope, ensure that the filter cubes are optimized for the estimated excitation and emission wavelengths of the compound.
-
Increase Detector Gain/Exposure Time: Increase the gain or exposure time on your detector to amplify the signal. Be aware that this can also increase background noise.
-
Chemical Modification: For advanced users, the nitro group can be chemically reduced to an amino group. 7-aminocoumarins are highly fluorescent. This would, however, fundamentally change the molecule and its interactions.
Q3: I am observing high background fluorescence in my experiment. What are the possible causes and solutions?
A3: High background can originate from your sample medium or the fluorophore itself.
-
Autofluorescence: Biological samples, cell culture media, and some buffers can exhibit autofluorescence. Run a control sample without the coumarin compound to assess the level of background fluorescence.
-
Impure Compound: Impurities in the this compound sample could be fluorescent. Ensure you are using a high-purity grade of the compound.
-
Solvent Fluorescence: Some organic solvents may have intrinsic fluorescence. Check the fluorescence of your solvent alone.
Experimental Protocols
General Protocol for Measuring Fluorescence of this compound in Solution
This protocol outlines the basic steps for characterizing the fluorescence of the compound using a spectrofluorometer.
-
Stock Solution Preparation:
-
Due to its poor water solubility, prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a high-purity, spectroscopy-grade organic solvent such as DMSO or ethanol.
-
Ensure the compound is completely dissolved. Gentle warming or sonication may be required.
-
-
Working Solution Preparation:
-
Dilute the stock solution into the desired experimental buffer or solvent to achieve the final working concentration (e.g., 1-10 µM).
-
It is crucial to ensure that the final concentration of the organic solvent from the stock solution is low enough (typically <1%) to not affect the experiment or cause precipitation.
-
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.
-
Set the excitation and emission slits to an appropriate width (e.g., 5 nm).
-
-
Measurement:
-
Transfer the working solution to a suitable cuvette (quartz for UV excitation).
-
Place a blank sample (buffer or solvent without the coumarin) in the fluorometer and record its spectrum to measure background fluorescence.
-
Replace the blank with your sample cuvette.
-
To find the optimal wavelengths, perform an excitation scan (measuring fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength) and an emission scan (measuring fluorescence intensity at a fixed excitation wavelength while varying the emission wavelength).
-
Once the excitation and emission maxima are determined, you can perform quantitative measurements at these wavelengths.
-
Visual Troubleshooting Guides
Below are diagrams illustrating troubleshooting workflows and the factors that can influence the fluorescence signal of this compound.
Caption: Troubleshooting workflow for no or weak fluorescence signal.
References
Technical Support Center: Synthesis of 4-Chloro-6-methyl-3-nitrocoumarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-6-methyl-3-nitrocoumarin.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a three-step process. It begins with the synthesis of the 6-methylcoumarin core, followed by nitration at the 3-position, and finally, chlorination at the 4-position. A common initial step is the Pechmann condensation to form a 4-hydroxy-6-methylcoumarin intermediate, which facilitates the subsequent nitration and chlorination steps.
Q2: What are the key safety precautions to consider during this synthesis?
A2: The nitration step involves the use of a potent nitrating mixture (concentrated nitric and sulfuric acids), which is highly corrosive and can cause severe burns. This mixture is also a strong oxidizing agent and can react violently with organic materials. All reactions involving the nitrating mixture must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product can typically be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.[1] Column chromatography using silica gel may also be employed for higher purity, with an appropriate eluent system determined by thin-layer chromatography (TLC).[1]
Troubleshooting Guides
Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin (Pechmann Condensation)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or no product yield | - Ineffective catalyst. - Reaction temperature is too low or too high. - Incomplete reaction. | - Ensure the use of a strong acid catalyst like concentrated sulfuric acid or a suitable Lewis acid.[2][3] - Optimize the reaction temperature. Pechmann condensations can require elevated temperatures.[4][5] - Increase the reaction time and monitor progress using TLC.[6] |
| Formation of a black, sticky side product | - High reaction temperatures can lead to the decomposition of starting materials or product. | - Carefully control the reaction temperature. A gradual increase to the optimal temperature is recommended. - Consider using a milder catalyst if charring is a significant issue. |
| Difficulty in product isolation | - The product may be soluble in the aqueous work-up solution. | - Ensure the aqueous solution is sufficiently acidified during work-up to precipitate the product. - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
Step 2: Nitration of 4-Hydroxy-6-methylcoumarin
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Formation of multiple products (isomers) | - The methyl group at the 6-position and the hydroxyl group at the 4-position direct nitration to different positions on the coumarin ring. | - Maintain a low reaction temperature (0-5 °C) to improve the selectivity of the nitration at the 3-position.[1] - The order of addition of reagents can influence selectivity. Try adding the coumarin substrate to the pre-cooled nitrating mixture. |
| Low yield of the desired 3-nitro isomer | - Reaction conditions favor nitration at other positions. - Over-nitration (dinitration) may occur. | - Carefully control the stoichiometry of the nitric acid. Use of a slight excess is typical, but a large excess can lead to side products. - Keep the reaction time to a minimum once TLC indicates the formation of the desired product. |
| Reaction is too vigorous or uncontrollable | - The addition of the nitrating mixture was too fast. - Inadequate cooling of the reaction vessel. | - Add the nitrating mixture dropwise with constant stirring and careful monitoring of the internal temperature. - Ensure the reaction flask is adequately submerged in an ice-salt bath to maintain the low temperature. |
Step 3: Chlorination of 4-Hydroxy-6-methyl-3-nitrocoumarin
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Incomplete conversion to the 4-chloro derivative | - Insufficient amount of chlorinating agent. - Low reaction temperature or short reaction time. | - Use a slight excess of the chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride). - The reaction may require heating (reflux) to go to completion. Monitor the reaction by TLC.[7] |
| Hydrolysis of the chloro group during work-up | - The 4-chloro position can be susceptible to nucleophilic attack by water, especially under basic or neutral conditions. | - Perform the aqueous work-up under acidic conditions to minimize hydrolysis. - Work quickly and use cold water during the work-up procedure. |
| Product is difficult to purify from the chlorinating agent | - Excess chlorinating agent can be difficult to remove. | - Quench the reaction mixture carefully by pouring it onto crushed ice.[7] This will hydrolyze the excess chlorinating agent. - Use vacuum distillation to remove any remaining volatile impurities. |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin
This procedure is based on the general principles of the Pechmann condensation.[2][8]
-
In a round-bottom flask, add p-cresol (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture with stirring in an ice bath to control the initial exotherm.
-
After the initial addition, heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-6-methylcoumarin.
Step 2: Synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin
This protocol is adapted from general methods for the nitration of coumarins.[6][9]
-
In a flask, dissolve 4-hydroxy-6-methylcoumarin (1 equivalent) in concentrated sulfuric acid at 0-5 °C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of the coumarin with vigorous stirring, ensuring the temperature does not exceed 10 °C.[6]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry the product.
Step 3: Synthesis of this compound
This procedure is based on the chlorination of 4-hydroxycoumarins.[7][10]
-
To a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-6-methyl-3-nitrocoumarin (1 equivalent) and phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be carried out in a fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
A solid precipitate of this compound will form.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified final product.
Data Presentation
Table 1: Optimization of Nitration Conditions for 4-Hydroxy-6-methylcoumarin (Hypothetical Data)
| Entry | Temperature (°C) | Reaction Time (h) | Equivalents of HNO₃ | Yield of 3-nitro isomer (%) |
| 1 | 25 | 2 | 1.1 | 45 (mixture of isomers) |
| 2 | 0-5 | 2 | 1.1 | 75 |
| 3 | 0-5 | 4 | 1.1 | 72 (some dinitration observed) |
| 4 | 0-5 | 2 | 1.5 | 68 (significant dinitration) |
| 5 | -10 | 2 | 1.1 | 70 (slower reaction rate) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of electrophilic nitration of the coumarin ring.
References
- 1. Buy 4-Chloro-6-nitrocoumarin (EVT-13838614) [evitachem.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-HYDROXY-3-NITROCOUMARIN|lookchem [lookchem.com]
Technical Support Center: 4-Chloro-6-methyl-3-nitrocoumarin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 4-Chloro-6-methyl-3-nitrocoumarin. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of this compound via recrystallization and column chromatography. As specific literature on the purification of this exact compound is limited, the following recommendations are based on established protocols for structurally similar nitrocoumarins and may require optimization.
Recrystallization Troubleshooting
Issue 1: Oily Residue Instead of Crystals
Your product separates from the recrystallization solvent as an oil rather than solid crystals.
| Potential Cause | Troubleshooting Step |
| Solution is supersaturated. | Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool more slowly. |
| Cooling rate is too fast. | Insulate the flask to slow down the cooling process. Consider allowing it to cool to room temperature undisturbed before transferring to an ice bath. |
| Inappropriate solvent. | The solvent may be too good a solvent for the compound. Try a solvent system where the compound has lower solubility at room temperature but high solubility when hot. A co-solvent system (e.g., ethanol/water) might be effective. |
| Presence of impurities. | Impurities can inhibit crystal formation. Attempt to purify a small sample by column chromatography first to see if pure fractions crystallize more readily. |
Issue 2: Low Recovery of Crystalline Product
The yield of pure crystals after recrystallization is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Too much solvent was used. | Concentrate the filtrate by carefully evaporating some of the solvent and attempt to induce a second crop of crystals by cooling again. |
| Premature crystallization. | Ensure the filtration of the hot solution is done quickly to prevent the product from crystallizing on the filter paper or in the funnel. Pre-heating the filtration apparatus can help. |
| Product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize the amount of dissolved product. |
Issue 3: Product is Colored or Appears Impure After Recrystallization
The resulting crystals are not the expected color or analytical data (e.g., TLC, NMR) shows the presence of impurities.
| Potential Cause | Troubleshooting Step |
| Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
| Incomplete removal of starting materials or byproducts. | A single recrystallization may be insufficient. A second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography is recommended for separating compounds with similar polarities. |
| Thermal decomposition. | Some nitrocoumarins can be sensitive to heat. Avoid prolonged heating during dissolution. The nitration reaction to synthesize coumarins should be kept at low temperatures (0-5 °C) to prevent the formation of dinitro byproducts and decomposition products.[1] |
Column Chromatography Troubleshooting
Issue 1: Poor Separation of Compound from Impurities
The desired compound and impurities are eluting from the column at the same time.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity. | The eluent may be too polar, causing all components to move too quickly. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. |
| Column overloading. | Too much sample has been loaded onto the column. Use a larger column or reduce the amount of sample. |
| Poor column packing. | Channels or cracks in the stationary phase can lead to poor separation. Ensure the silica gel is packed uniformly. |
Issue 2: Compound is Stuck on the Column
The desired product does not elute from the column even with a high polarity mobile phase.
| Potential Cause | Troubleshooting Step |
| Compound is highly polar or interacting strongly with the stationary phase. | Gradually increase the polarity of the mobile phase. A small amount of a more polar solvent like methanol can be added to the eluent. |
| Compound has degraded on the silica gel. | Some compounds are unstable on silica. Consider using a different stationary phase like alumina or a reverse-phase silica. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities can include unreacted starting materials (e.g., 4-chloro-6-methylcoumarin), regioisomers from the nitration step, dinitrated byproducts, and decomposition products if the reaction temperature was not well-controlled.[1]
Q2: What is a good starting point for a recrystallization solvent system?
A2: Based on protocols for similar compounds, a mixture of ethanol and water is a good starting point.[1] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. Other solvents to consider are ethyl acetate, isopropanol, or toluene.
Q3: What mobile phase should I start with for column chromatography?
A3: A gradient of ethyl acetate in hexane is a common choice for purifying coumarin derivatives. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis of the crude mixture.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Use Thin Layer Chromatography (TLC) to analyze the fractions. Spot each fraction on a TLC plate and elute with the same or a slightly more polar solvent system than the one used for the column. Visualize the spots under UV light. Combine the fractions that contain only the pure desired product.
Q5: My purified this compound is a yellow solid. Is this expected?
A5: Yes, many nitrocoumarin derivatives are described as pale yellow to yellow solids.
Quantitative Data Summary
The following table summarizes typical data for related nitrocoumarin compounds. This data should be used as a general guideline, and actual results may vary for this compound.
| Parameter | Value | Compound | Reference |
| Appearance | Pale yellow to yellow to green crystals or powder | 4-Chloro-3-nitrocoumarin | Thermo Fisher Scientific |
| Purity (by HPLC) | ≥97.5% | 4-Chloro-3-nitrocoumarin | Thermo Fisher Scientific |
| Solubility | Soluble in organic solvents | 4-Chloro-6-nitrocoumarin | EvitaChem[1] |
Experimental Protocols
General Recrystallization Protocol (Based on Analogs)
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If necessary, add a co-solvent (e.g., hot water) dropwise until persistent cloudiness is observed.
-
Add a few drops of the primary solvent until the solution becomes clear again.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
General Column Chromatography Protocol (Based on Analogs)
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully load the sample onto the top of the column.
-
Elute the column with a mobile phase of increasing polarity (e.g., a gradient of 5% to 50% ethyl acetate in hexane).
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing the desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for the column chromatography of this compound.
References
Technical Support Center: 4-Chloro-6-methyl-3-nitrocoumarin Solubility
Welcome to the technical support center for 4-Chloro-6-methyl-3-nitrocoumarin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues related to the dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a synthetic organic compound with a coumarin backbone.[1] Structurally, it possesses a largely non-polar aromatic framework with polar chloro and nitro functional groups. This combination suggests that the compound is likely to be poorly soluble in water and aqueous buffers.[2] It is expected to exhibit better solubility in organic solvents. Common solvents like dimethyl sulfoxide (DMSO) are often used to dissolve both polar and non-polar substances and can be a good starting point for creating stock solutions.[3]
Q2: I am having difficulty dissolving this compound in my aqueous buffer for a biological assay. What should I do?
A2: Direct dissolution in aqueous buffers is often challenging for compounds of this nature. A common strategy is to first prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock solution into your aqueous buffer.[4][5] It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system. Typically, DMSO concentrations are kept below 1% (v/v).
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Use co-solvents: The addition of a water-miscible organic solvent (co-solvent) to your aqueous buffer can increase the solubility of your compound.[6][7] Commonly used co-solvents in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8]
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly acidic or basic groups, subtle pH changes can sometimes influence solubility. It is important to note that most drugs are weak bases or acids.[9]
-
Incorporate surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[10] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications.
-
Consider complexation agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.[8]
Q4: What are the best organic solvents for creating a stock solution of this compound?
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Acetone
-
Ethyl acetate
For biological applications, DMSO is generally the preferred choice due to its high solubilizing power and relatively low toxicity at low concentrations.[3]
Quantitative Data on Solubility Enhancement
The following table summarizes the potential improvement in aqueous solubility for poorly soluble compounds using different enhancement techniques. The data is representative of what can be achieved for compounds with similar characteristics to this compound.
| Technique | Example Agent/Parameter | Fold Increase in Aqueous Solubility (Representative) | Reference Compound Class |
| Co-solvency | 20% (v/v) Ethanol in water | 10 - 100 | Poorly soluble drugs |
| 40% (v/v) PEG 400 in water | 100 - 1000 | Poorly soluble drugs | |
| pH Adjustment | Shift to pH > pKa + 2 (for weak acids) | > 1000 | Weakly acidic drugs |
| Shift to pH < pKa - 2 (for weak bases) | > 1000 | Weakly basic drugs | |
| Surfactant Use | 1% (w/v) Tween® 80 | 5 - 50 | Hydrophobic drugs |
| Complexation | 10 mM Hydroxypropyl-β-cyclodextrin | 10 - 500 | Poorly soluble drugs |
Note: The actual fold increase will be compound-specific and needs to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.[9]
Materials:
-
This compound
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[9]
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
After shaking, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometry method.
-
The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.
Protocol 2: Improving Solubility using a Co-solvent System
This protocol describes how to prepare a solution of this compound using a co-solvent approach for use in biological assays.
Materials:
-
This compound
-
DMSO (or another suitable organic solvent)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., PEG 400, ethanol)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Prepare the desired aqueous buffer containing the co-solvent at a specific concentration (e.g., PBS with 10% v/v PEG 400).
-
Perform a serial dilution of the DMSO stock solution into the co-solvent-containing buffer to achieve the desired final concentrations.
-
Visually inspect the solutions for any signs of precipitation.
-
It is advisable to determine the kinetic solubility by monitoring the turbidity of the solution over time.[4][5]
Visualizations
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting an appropriate strategy to improve the solubility of a poorly soluble compound like this compound.
A decision-making workflow for enhancing the solubility of this compound.
Experimental Workflow for Thermodynamic Solubility Determination
This diagram outlines the key steps in the shake-flask method for determining the thermodynamic solubility of a compound.
An experimental workflow for determining thermodynamic solubility using the shake-flask method.
References
- 1. Buy 4-Chloro-6-nitrocoumarin (EVT-13838614) [evitachem.com]
- 2. 4-CHLORO-3-NITROCOUMARIN | 38464-20-9 [amp.chemicalbook.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-6-methyl-3-nitrocoumarin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-methyl-3-nitrocoumarin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common synthetic approach involves a multi-step process beginning with the synthesis of the coumarin backbone, followed by nitration and chlorination. A plausible route is the Pechmann condensation to form 6-methylcoumarin, followed by nitration at the 3-position and subsequent chlorination at the 4-position.
Q2: What are the critical parameters to control during the nitration of the coumarin ring?
A2: Temperature and the ratio of nitric acid to sulfuric acid are critical. The nitration of coumarins is highly sensitive to reaction conditions. Uncontrolled temperatures can lead to the formation of multiple isomers and dinitrated byproducts. It is crucial to maintain a low temperature (typically 0-5 °C) to ensure regioselectivity and minimize side reactions.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product and intermediates can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a solvent system such as ethyl acetate/hexane is often effective for separating coumarin derivatives.
Troubleshooting Guide
Problem 1: Low yield of 6-methylcoumarin in the Pechmann condensation.
-
Question: I am getting a low yield for the initial Pechmann condensation to form 6-methylcoumarin. What could be the issue?
-
Answer: Low yields in the Pechmann condensation can be attributed to several factors:
-
Inadequate Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, Amberlyst-15) are crucial. Ensure the catalyst is active and used in the correct proportion.
-
Suboptimal Temperature: The reaction temperature significantly impacts the reaction rate and yield. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the formation of side products like chromones and self-condensation of the β-ketoester.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Problem 2: Formation of multiple isomers during the nitration of 6-methylcoumarin.
-
Question: My nitration reaction is producing a mixture of nitro-isomers. How can I improve the regioselectivity for the 3-nitro position?
-
Answer: The formation of multiple isomers, such as 6-nitro and 8-nitro derivatives, is a common challenge in the nitration of coumarins. To favor nitration at the 3-position:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of the nitrating mixture. Excursions to higher temperatures can alter the regioselectivity.
-
Controlled Addition: Add the nitrating agent (a mixture of nitric acid and sulfuric acid) dropwise to the solution of 6-methylcoumarin in concentrated sulfuric acid with vigorous stirring. This ensures a localized excess of the nitrating agent is avoided.
-
Reaction Time: The duration of the reaction can influence the product distribution. Shorter reaction times at low temperatures may favor the kinetic product.
-
Problem 3: Presence of di-nitrated byproducts in the reaction mixture.
-
Question: I am observing the formation of di-nitro-6-methylcoumarin in my reaction. How can I prevent this?
-
Answer: Di-nitration is a common side reaction when the reaction conditions are too harsh. To minimize the formation of di-nitrated products:
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent. An excess of nitric acid will favor di-nitration.
-
Low Temperature: As with isomer control, maintaining a low reaction temperature (0-5 °C) is critical to prevent over-nitration.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC. Stop the reaction as soon as the desired mono-nitrated product is the major component.
-
Problem 4: Incomplete chlorination of 6-methyl-3-nitrocoumarin.
-
Question: The chlorination of my 6-methyl-3-nitrocoumarin is not going to completion. What could be the reason?
-
Answer: Incomplete chlorination can be due to several factors:
-
Choice of Chlorinating Agent: Strong chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically used. Ensure the reagent is of good quality and free from moisture.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Refluxing in the chlorinating agent is a common procedure. The reaction time should be optimized by monitoring with TLC.
-
Presence of Water: The presence of moisture can deactivate the chlorinating agent. Ensure all glassware is dry and anhydrous solvents are used if the reaction is performed in a solvent.
-
Problem 5: Difficulty in separating the final product from side products.
-
Question: I am having trouble purifying the final this compound from the reaction mixture. What techniques can I use?
-
Answer: The separation of the final product from structurally similar side products can be challenging.
-
Column Chromatography: This is often the most effective method. A careful selection of the stationary phase (e.g., silica gel) and the mobile phase (e.g., a gradient of ethyl acetate in hexane) is crucial for achieving good separation.
-
Recrystallization: If a suitable solvent is found where the solubility of the desired product and the impurities differ significantly, recrystallization can be an effective purification method. It may be necessary to perform multiple recrystallizations to achieve high purity.
-
Quantitative Data Summary
| Parameter | Condition | Expected Outcome/Yield | Potential Side Products | Reference |
| Pechmann Condensation | p-cresol, ethyl acetoacetate, H₂SO₄ catalyst | Good to Excellent | Chromones, self-condensation products of ketoester | Inferred from general coumarin synthesis literature. |
| Nitration | 6-methylcoumarin, HNO₃/H₂SO₄, 0-5 °C | Moderate to Good | 6-nitro, 8-nitro isomers, di-nitro derivatives | Based on nitration of similar coumarin derivatives.[1] |
| Chlorination | 6-methyl-3-nitrocoumarin, POCl₃, reflux | Good | Incomplete reaction, decomposition at high temperatures | Inferred from general chlorination procedures for introducing a chloro group at the 4-position of a coumarin. |
Experimental Protocols
Synthesis of 6-methylcoumarin (Pechmann Condensation)
-
To a stirred mixture of p-cresol and ethyl acetoacetate, slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-methylcoumarin.
Synthesis of 6-methyl-3-nitrocoumarin
-
Dissolve 6-methylcoumarin in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with constant stirring, ensuring the temperature does not exceed 5 °C.
-
After the addition, continue stirring at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate-hexane solvent system to separate the 3-nitro isomer from other isomers and di-nitro byproducts.
Synthesis of this compound
-
Reflux a mixture of 6-methyl-3-nitrocoumarin and an excess of phosphorus oxychloride (POCl₃) for 2-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with stirring.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions in the synthesis pathway.
References
Technical Support Center: 4-Chloro-6-methyl-3-nitrocoumarin Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering assay interference issues with 4-Chloro-6-methyl-3-nitrocoumarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their fluorescent properties and are often used as fluorescent probes in biological assays to monitor enzyme activities or cellular processes.[1][2] Due to its chemical structure, this compound may be used in high-throughput screening (HTS) campaigns to identify modulators of various biological targets.
Q2: What are the primary causes of assay interference related to this compound?
The primary causes of assay interference from this compound and similar compounds stem from their intrinsic fluorescence and potential for fluorescence quenching.
-
Autofluorescence: The compound itself can fluoresce at wavelengths that overlap with the detection channels of the assay, leading to false-positive signals.[3][4]
-
Fluorescence Quenching: The nitro group in the compound can quench the fluorescence of other molecules in the assay, leading to false-negative or false-positive results depending on the assay design.[5][6][7][8][9]
-
Light Scattering: At higher concentrations, the compound might precipitate or form aggregates that scatter light, affecting the optical measurements of the assay.
Q3: How can I determine if this compound is interfering with my assay?
Several experimental controls can help identify interference:
-
Compound-only control: Measure the signal of the compound in the assay buffer without any biological target (e.g., enzyme or cells). A high signal suggests autofluorescence.
-
Assay without substrate: In enzymatic assays, run the reaction with the compound but without the substrate. An altered signal could indicate interference.
-
Orthogonal assays: Validate hits using a different assay technology that relies on a different detection method (e.g., luminescence or absorbance) to confirm the biological activity.[3]
Troubleshooting Guides
Problem 1: High background fluorescence leading to false positives.
Possible Cause: The intrinsic fluorescence of this compound is overlapping with the emission wavelength of your assay's reporter fluorophore.
Troubleshooting Steps:
-
Spectral Scan: Perform a fluorescence scan of this compound at the assay concentration to determine its excitation and emission spectra.
-
Filter Optimization: If possible, use narrower bandpass filters on your plate reader to minimize the collection of the compound's fluorescence.
-
Red-Shifted Dyes: Consider using assay reagents with fluorophores that excite and emit at longer wavelengths (red-shifted), as this can reduce the incidence of interference from fluorescent compounds.[4]
-
Data Correction: If the interference is moderate and consistent, you may be able to subtract the background fluorescence from the compound-only controls. However, this approach should be used with caution as it may not account for all sources of interference.
Problem 2: Decreased signal intensity suggesting inhibition (potential false negative or false positive in loss-of-signal assays).
Possible Cause: The nitroaromatic moiety of this compound is quenching the fluorescence of the assay's reporter.
Troubleshooting Steps:
-
Quenching Assay: Perform a simple experiment by mixing the compound with the fluorescent product of your assay (or a similar fluorophore) and measure the fluorescence intensity. A concentration-dependent decrease in fluorescence will confirm quenching.
-
Time-Resolved Fluorescence (TRF): If available, switch to a TRF-based assay. The time-gated detection of TRF can minimize interference from short-lived fluorescence and quenching.
-
Change Assay Format: Move to a non-fluorescence-based detection method, such as an absorbance-based or luminescence-based assay, to validate the initial findings.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during troubleshooting. Due to the limited specific data for this compound in the literature, these tables illustrate the expected outcomes of the troubleshooting experiments.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Max Excitation | ~380 |
| Max Emission | ~450 |
Note: These are estimated values based on similar coumarin derivatives. Actual values should be determined experimentally.
Table 2: Troubleshooting Experiment Results
| Experiment | Condition | Observed Signal (RFU) | Interpretation |
| Assay Control | Complete Assay (No Compound) | 10,000 | Baseline |
| Test Compound | Complete Assay + 10 µM Compound | 15,000 | Potential Hit (or False Positive) |
| Autofluorescence Control | Buffer + 10 µM Compound | 5,000 | Significant Autofluorescence |
| Quenching Control | Fluorescent Product + 10 µM Compound | 8,000 (Expected: 10,000) | Moderate Quenching |
Experimental Protocols
Protocol 1: Determining Autofluorescence
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the dilutions into the wells of a microplate.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Plot the relative fluorescence units (RFU) against the compound concentration. A concentration-dependent increase in RFU indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching
-
Prepare a solution of the fluorescent product of your assay at a concentration that gives a robust signal.
-
Prepare a serial dilution of this compound.
-
Mix the fluorescent product solution with the compound dilutions in a microplate.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity. A concentration-dependent decrease in signal indicates quenching.
Visualizations
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Example signaling pathway for assay development.
References
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the quantum yield of 4-Chloro-6-methyl-3-nitrocoumarin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 4-Chloro-6-methyl-3-nitrocoumarin, focusing on the improvement of its quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence quantum yield of this compound?
The fluorescence quantum yield of this compound is expected to be inherently low. The presence of a nitro group (-NO2) at the 3-position of the coumarin ring, a strong electron-withdrawing group, is known to be a significant cause of fluorescence quenching.[1][2][3][4] This is primarily due to the promotion of efficient intersystem crossing (ISC) to the non-emissive triplet state.[1] While some nitroaromatic compounds can be fluorescent, this typically requires the presence of a strong electron-donating group to create a charge-transfer excited state, which is not prominent in this molecule's structure.[1][5]
Q2: How does the chloro-substituent at the 4-position affect the quantum yield?
The chlorine atom at the 4-position can potentially contribute to a decrease in quantum yield via the "heavy atom effect," which can enhance intersystem crossing.[6][7] However, the effect for chlorine is generally less pronounced than for heavier halogens like bromine and iodine.[7] In some coumarin systems, a chloro-substituent has even been observed to slightly increase the quantum yield compared to unsubstituted analogs, suggesting its effect can be complex and dependent on the overall molecular structure.[7] The primary contributor to the low quantum yield of this specific molecule is overwhelmingly the nitro group.
Q3: Can the solvent choice significantly impact the quantum yield of this compound?
Yes, solvent polarity and viscosity can have a substantial effect on the quantum yield of coumarin derivatives.[3][8][9] For coumarins with flexible electron-donating groups, polar solvents can stabilize a non-emissive twisted intramolecular charge transfer (TICT) state, leading to quenching.[10] While this compound does not have a strong, flexible electron-donating group, solvent-solute interactions can still influence the energies of the excited states and the rates of non-radiative decay pathways. It is advisable to screen a range of solvents with varying polarities to determine the optimal environment for fluorescence.
Q4: Is the fluorescence of this compound sensitive to pH?
The fluorescence of coumarin derivatives is often pH-sensitive, especially if they contain substituents that can be protonated or deprotonated, such as hydroxyl or amino groups.[7][11][12][13] this compound does not possess such groups, so a strong dependence of its fluorescence on pH is not expected. However, extreme pH values could potentially affect the stability of the compound.
Troubleshooting Guide: Low Quantum Yield
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Very Low or No Detectable Fluorescence | Inherent Molecular Structure: The 3-nitro group is a powerful fluorescence quencher.[1][2][3][4] | Consider chemical modification, such as the reduction of the nitro group to an amino group, to significantly enhance fluorescence.[2][11] |
| Aggregation-Caused Quenching (ACQ): At higher concentrations, planar coumarin molecules can form non-emissive aggregates (π-π stacking).[2][5] | Work with dilute solutions (absorbance < 0.1 at the excitation wavelength). Experiment with less polar solvents that may reduce aggregation. | |
| Solvent-Induced Quenching: The chosen solvent may be promoting non-radiative decay pathways. | Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol). | |
| Presence of Quenching Impurities: Impurities in the sample or solvent (e.g., heavy metal ions, dissolved oxygen) can quench fluorescence. | Use high-purity solvents and freshly prepared solutions. Degas the solution by bubbling with nitrogen or argon. | |
| Fluorescence Intensity Decreases Over Time | Photodegradation: The molecule may be susceptible to decomposition upon prolonged exposure to the excitation light. | Reduce the excitation light intensity and/or the exposure time. Use a photostability agent if compatible with the experiment. |
| Chemical Instability: The compound may be degrading in the chosen solvent or under the experimental conditions (e.g., pH, temperature). | Verify the stability of the compound under the experimental conditions using techniques like HPLC or NMR. |
Strategies for Improving Quantum Yield
Improving the quantum yield of this compound will likely require chemical modification. Below are some potential strategies:
-
Reduction of the Nitro Group: The most effective strategy would be the chemical reduction of the electron-withdrawing nitro group (-NO2) to a strongly electron-donating amino group (-NH2). This would transform the molecule into a highly fluorescent 4-Chloro-6-methyl-3-aminocoumarin derivative.[2][11]
-
Solvent Optimization: Systematically screen a range of solvents with varying polarities and viscosities to identify an environment that minimizes non-radiative decay pathways.
-
Introduction of Bulky Groups: To mitigate aggregation-caused quenching, especially in solid-state applications, introducing bulky substituents could physically hinder close packing of the coumarin rings.[2][5]
Experimental Protocols
Relative Quantum Yield Measurement
The quantum yield of a fluorescent compound can be determined relative to a well-characterized standard with a known quantum yield.[3]
Materials:
-
This compound sample
-
Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and identical instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield (Φ_s) of the sample using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).
-
Visualizations
Caption: Factors influencing the quantum yield of this compound.
Caption: Troubleshooting workflow for low quantum yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Individual control of singlet lifetime and triplet yield in halogen-substituted coumarin derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Photolabile coumarins with improved efficiency through azetidinyl substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. US6555332B2 - Fluorescent detection method for microorganisms based on nitrocoumarins - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
Technical Support Center: 4-Chloro-6-methyl-3-nitrocoumarin
This technical support center provides troubleshooting guides and frequently asked questions regarding the photostability of 4-Chloro-6-methyl-3-nitrocoumarin. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential photostability issues with this compound?
This compound, like many nitroaromatic compounds and coumarin derivatives, may be susceptible to degradation upon exposure to light. Potential photostability issues include loss of potency, formation of photodegradation products with altered biological activity or toxicity, and changes in physical properties such as color and solubility. The presence of both a nitro group and a chloro substituent on the coumarin scaffold can influence its photochemical behavior.
Q2: Which functional groups in this compound are most likely to be involved in photodegradation?
The nitro group is a primary chromophore that can absorb UV and visible light, leading to its photoreduction to nitroso, hydroxylamino, and amino derivatives. The carbon-chlorine bond can also be susceptible to photolytic cleavage, potentially leading to dehalogenation or substitution reactions. The coumarin lactone ring itself can undergo photocleavage under certain conditions.
Q3: What environmental factors can influence the photostability of this compound?
Several factors can affect the rate and pathway of photodegradation.[1][2] These include:
-
Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (UV region) are generally associated with faster degradation.
-
Solvent: The polarity, viscosity, and pH of the solvent can significantly impact photostability.[1][3]
-
Presence of Oxygen: Oxygen can participate in photooxidative processes, leading to specific degradation products.
-
Temperature: While light is the primary driver, temperature can influence the rates of secondary thermal reactions of photoproducts.[1]
-
Concentration: In some cases, the concentration of the compound can affect the kinetics of photolysis.[4]
Q4: How can I minimize the photodegradation of this compound during experiments?
To minimize photodegradation, it is recommended to:
-
Work in a low-light environment or use amber-colored glassware.
-
Protect solutions from direct sunlight and artificial light sources.
-
Store stock solutions and experimental samples in the dark and at low temperatures.
-
Consider deoxygenating solvents if photooxidation is a suspected pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Photodegradation of the compound in solution. | Prepare fresh solutions for each experiment and protect them from light. Analyze samples immediately after preparation. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Formation of photodegradation products. | Conduct a forced degradation study to identify potential photoproducts. Use these as markers for stability assessment. |
| Change in color of the solution upon light exposure. | Photochemical reaction leading to colored byproducts. | Characterize the colored species using spectroscopic methods (e.g., UV-Vis). This may provide insight into the degradation pathway. |
| Loss of biological activity of the compound. | Degradation of the parent compound to inactive photoproducts. | Correlate the loss of activity with the disappearance of the parent compound peak in analytical assays. |
Quantitative Data Summary
Due to the limited publicly available photostability data specifically for this compound, the following table is an illustrative example of how such data could be presented. Researchers should generate their own data based on their specific experimental conditions.
| Parameter | Condition | Value | Reference |
| Quantum Yield of Photodegradation (Φ) | 254 nm UV light in Methanol | Hypothetical: 0.015 | Internal Study |
| Half-life (t½) | Simulated sunlight (ICH Q1B) | Hypothetical: 3.5 hours | Internal Study |
| Primary Photodegradation Product | Aqueous solution, pH 7.4 | Hypothetical: 6-methyl-3-nitro-4-hydroxycoumarin | Internal Study |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
Objective: To evaluate the intrinsic photostability of this compound and identify major photodegradation products.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Phosphate buffer (pH 7.4)
-
Quartz cuvettes or chemically inert transparent containers
-
Photostability chamber with a calibrated light source (e.g., xenon lamp or near UV fluorescent lamp as per ICH Q1B guidelines)[5]
-
HPLC-UV or HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare experimental solutions by diluting the stock solution in the desired solvent or buffer (e.g., methanol, water, phosphate buffer pH 7.4) to a final concentration of approximately 10-20 µg/mL.
-
Transfer the experimental solutions to transparent containers.
-
Prepare a "dark control" sample for each condition by wrapping an identical container in aluminum foil.
-
Place the samples and the dark control in the photostability chamber.
-
Expose the samples to a controlled light source. According to ICH guidelines, this should be an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5]
-
Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the aliquots immediately by a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of any degradation products.
-
Analyze the dark control at the final time point to assess for any non-photolytic degradation.
Protocol 2: Determination of Quantum Yield of Photodegradation
Objective: To quantify the efficiency of the photochemical degradation process.
Materials:
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
Actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the solvent of interest, ensuring the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption.
-
Prepare the actinometer solution according to standard protocols.
-
Fill two identical quartz cuvettes, one with the sample solution and one with the actinometer solution.
-
Irradiate both cuvettes with the monochromatic light source for the same period.
-
Measure the change in absorbance of both the sample and the actinometer at their respective analytical wavelengths using a UV-Vis spectrophotometer.
-
Calculate the number of photons absorbed by the actinometer.
-
Determine the number of moles of the sample that have degraded, for example by using HPLC.
-
Calculate the quantum yield (Φ) of the sample using the following formula: Φ_sample = (moles of sample degraded) / (photons absorbed by sample) The photons absorbed by the sample can be related to the photons absorbed by the actinometer and the relative absorbance of the two solutions.
Visualizations
Caption: A potential photochemical degradation pathway for this compound.
Caption: A typical experimental workflow for assessing photostability.
Caption: A logic diagram for troubleshooting photostability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
Validation & Comparative
comparing the efficacy of 4-Chloro-6-methyl-3-nitrocoumarin analogs
For Researchers, Scientists, and Drug Development Professionals
The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a nitro group and a chlorine atom at the 3 and 4 positions, respectively, of the coumarin ring, particularly in conjunction with a methyl group at the 6-position, presents a promising avenue for the development of novel therapeutic agents. This guide provides a comparative overview of the efficacy of 4-chloro-3-nitrocoumarin analogs and related derivatives, drawing from available experimental data to inform future research and drug development efforts.
Data Presentation: Comparative Biological Activity
While a dedicated comparative study on a series of 4-Chloro-6-methyl-3-nitrocoumarin analogs is not extensively available in the current literature, we can infer structure-activity relationships (SAR) from studies on closely related substituted coumarin derivatives. The following table summarizes the biological activities of various coumarin analogs, providing a basis for comparison.
| Compound ID | Structure | Biological Activity | Target/Cell Line | IC50 / MIC (µM) | Reference |
| 1 | 3-(Coumarin-3-yl)-acrolein | Anticancer | A549 (Lung Carcinoma) | 8.54 | [1] |
| 2 | 6-Bromo-3-(coumarin-3-yl)-acrolein | Anticancer | A549 (Lung Carcinoma) | 6.89 | [1] |
| 3 | 6-Hydroxy-3-(coumarin-3-yl)-acrolein | Anticancer | A549 (Lung Carcinoma) | 7.23 | [1] |
| 4 | 3-(3′-Nitrophenyl)-6-nitrocoumarin | Antibacterial | Staphylococcus aureus | >128 µg/mL | [2] |
| 5 | 6-Methyl-3-(4′-nitrophenyl)coumarin | Antibacterial | Staphylococcus aureus | 64 µg/mL | [2] |
| 6 | 4-Hydroxy-3-nitrocoumarin derivative (4h) | Anti-invasion | A549 (Lung Carcinoma) | ~50% inhibition at 5 µM | [3] |
| 7 | 4-Hydroxy-3-nitrocoumarin derivative (4i) | Anti-invasion | A549 (Lung Carcinoma) | ~40% inhibition at 5 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for key experiments cited in the evaluation of coumarin analogs.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized coumarin-acrolein hybrids was determined using the MTT assay against various cancer cell lines (A549, KB, Hela, and MCF-7) and normal human cell lines (HUVEC and LO2).
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with different concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[1]
Antibacterial Activity Assay (Microdilution Method)
The antibacterial activity of amino/nitro substituted 3-arylcoumarins was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli.
-
Inoculum Preparation: Bacterial strains were grown in Mueller-Hinton broth to a density of 10⁸ CFU/mL and then diluted to 10⁶ CFU/mL.
-
Compound Dilution: The test compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[2]
Cell Invasion Assay
The effect of 4-hydroxy-3-nitrocoumarin derivatives on the invasive potential of A549 lung cancer cells was assessed using a Matrigel invasion assay.
-
Chamber Preparation: Transwell inserts with 8-µm pore size were coated with Matrigel.
-
Cell Seeding: A549 cells, pre-treated with the test compounds (5 µM) for 24 hours, were seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber was filled with a medium containing 10% fetal bovine serum as a chemoattractant.
-
Incubation: The plate was incubated for 24 hours to allow for cell invasion.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. The invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.[3]
Mandatory Visualization
Illustrative Signaling Pathway: PI3K/AKT Pathway Inhibition by a Coumarin Derivative
The following diagram illustrates a potential mechanism of action for coumarin derivatives, specifically the inhibition of the PI3K/AKT signaling pathway, which is often dysregulated in cancer.
References
- 1. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 2. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Hypothetical 4-Chloro-6-methyl-3-nitrocoumarin Based Fluorogenic Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical enzyme assay utilizing 4-Chloro-6-methyl-3-nitrocoumarin as a novel fluorogenic substrate. While a specific, validated assay for this compound is not established in publicly available literature, this document outlines the principles of such an assay based on the well-understood mechanics of other coumarin-based fluorogenic probes. We present a comparison with established alternative methods, namely resorufin-based fluorescent assays and p-nitrophenyl-based colorimetric assays, complete with illustrative experimental data and detailed protocols to guide potential validation and application.
Principle of the Hypothetical Assay
The proposed assay operates on the principle of enzymatic conversion of a weakly fluorescent coumarin derivative into a highly fluorescent product. In this hypothetical scenario, the enzyme of interest (e.g., a hydrolase, reductase, or oxidase) would act on this compound, cleaving or modifying the molecule to yield a product with significantly increased fluorescence. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Performance Comparison of Enzyme Assay Platforms
The following table summarizes the typical performance characteristics of the hypothetical this compound assay alongside two common alternative platforms. The data presented is representative of typical results obtained for these classes of assays and serves as a benchmark for validation.
| Parameter | Hypothetical this compound Assay (Fluorogenic) | Resorufin-Based Assay (Fluorogenic) | p-Nitrophenyl-Based Assay (Colorimetric) |
| Limit of Detection (LOD) | Estimated 1 - 10 nM | 0.5 - 5 nM | 50 - 100 nM |
| Limit of Quantification (LOQ) | Estimated 5 - 25 nM | 2 - 15 nM | 100 - 250 nM |
| Linear Range | 5 - 500 nM | 2 - 800 nM | 100 - 2000 nM |
| Precision (CV%) | < 10% | < 10% | < 15% |
| Excitation Wavelength (nm) | ~380 - 420 | ~530 - 570 | N/A |
| Emission Wavelength (nm) | ~440 - 480 | ~580 - 590 | 405 |
| Advantages | High sensitivity, potential for novel substrate design. | High sensitivity, red-shifted fluorescence minimizes background interference.[1][2] | Low cost, simple instrumentation.[3][4] |
| Disadvantages | Potential for background fluorescence from biological samples, requires synthesis and validation. | Photobleaching can be a concern. | Lower sensitivity compared to fluorescent assays.[5] |
Experimental Protocols
Hypothetical this compound Fluorogenic Assay
Objective: To determine the activity of a hypothetical enzyme by measuring the fluorescence generated from the enzymatic conversion of this compound.
Materials:
-
This compound substrate solution (in DMSO)
-
Enzyme solution (e.g., purified enzyme or cell lysate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of enzyme dilutions in assay buffer.
-
Add 50 µL of each enzyme dilution to the wells of the 96-well plate.
-
Prepare a substrate working solution by diluting the this compound stock solution in assay buffer to the desired final concentration.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the microplate in a fluorescence reader pre-set to the optimal excitation and emission wavelengths (e.g., Ex: 400 nm, Em: 460 nm).
-
Monitor the increase in fluorescence intensity over time (kinetic mode) or read the fluorescence at a fixed time point after incubation (endpoint mode).
-
Calculate the reaction rate (V) from the linear portion of the fluorescence versus time plot. The enzyme activity is proportional to this rate.
Resorufin-Based Fluorogenic Assay
Objective: To determine enzyme activity using a resorufin-based substrate.
Materials:
-
Resorufin-based substrate (e.g., Resorufin acetate)
-
Enzyme solution
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Follow the same initial steps for enzyme and substrate preparation as in the coumarin-based assay.
-
Add 50 µL of the enzyme dilutions to the microplate wells.
-
Start the reaction by adding 50 µL of the resorufin-based substrate solution.
-
Measure the fluorescence intensity at the appropriate wavelengths for resorufin (e.g., Ex: 560 nm, Em: 590 nm).[6]
-
Calculate the enzyme activity based on the rate of fluorescence increase.
p-Nitrophenyl Phosphate (pNPP) Colorimetric Assay
Objective: To determine phosphatase activity by measuring the absorbance of the product, p-nitrophenol.
Materials:
-
pNPP substrate solution
-
Enzyme solution (e.g., a phosphatase)
-
Assay buffer
-
Stop solution (e.g., 1 M NaOH)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Add 50 µL of diluted enzyme to the wells of a clear 96-well plate.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution.[7]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 50 µL of the stop solution to each well.[3]
-
Measure the absorbance at 405 nm using a microplate reader.
-
The amount of p-nitrophenol produced is proportional to the enzyme activity and can be quantified using a standard curve.
Visualizations
Caption: A generalized signaling pathway leading to the activation of the target enzyme.
Caption: A step-by-step workflow for the hypothetical fluorogenic enzyme assay.
Caption: The relationship between the key components of the hypothetical assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A dual-caged resorufin probe for rapid screening of infections resistant to lactam antibiotics - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01471D [pubs.rsc.org]
- 3. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 4. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. differencebetween.com [differencebetween.com]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
A Researcher's Guide to Assessing the Cross-Reactivity of 4-Chloro-6-methyl-3-nitrocoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity of 4-Chloro-6-methyl-3-nitrocoumarin. Due to the limited direct experimental data on this specific compound, this document focuses on its chemical reactivity profile, potential biological targets based on structurally similar molecules, and detailed experimental protocols to guide researchers in assessing its cross-reactivity.
Chemical Profile and Reactivity of this compound
This compound belongs to the coumarin family, a class of compounds known for their diverse biological activities. The presence of electron-withdrawing groups, specifically the chloro group at position 4 and the nitro group at position 3, renders the coumarin scaffold susceptible to nucleophilic attack. This inherent reactivity makes it a versatile precursor for the synthesis of more complex heterocyclic compounds.
The reactivity of the related compound, 4-chloro-3-nitrocoumarin, has been demonstrated in its use as a precursor for the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones through base-mediated reductive coupling and subsequent intramolecular cyclization[1]. This highlights the susceptibility of the C4 position to nucleophilic displacement and the potential for the nitro group to participate in reductive reactions. Researchers should, therefore, anticipate that this compound will readily react with biological nucleophiles such as thiols (cysteine residues) and amines (lysine residues) in proteins, which is a primary mechanism for off-target effects and cross-reactivity.
Potential Biological Targets and Cross-Reactivity Profile
While no specific biological targets for this compound have been documented, the activity of structurally related compounds can provide valuable insights into its potential cross-reactivity.
Notably, 3-nitrocoumarin has been identified as a potent and specific inhibitor of mammalian and yeast phosphatidylinositol-specific phospholipase-C (PLC) with an IC50 of 57 nM in vitro for the yeast enzyme[2]. This suggests that the nitrocoumarin scaffold can interact with specific biological pathways. Given this, it is plausible that this compound could exhibit cross-reactivity with PLC isoforms or other enzymes with similar active site topologies.
Furthermore, a study on a series of 4-hydroxy-3-nitrocoumarins revealed that these compounds possess antiallergic activity, as measured by the passive cutaneous anaphylaxis reaction in rats[3]. This finding indicates that nitrocoumarin derivatives can modulate immune responses, suggesting potential interactions with various components of the immune system.
The following diagram illustrates the potential interaction of a nitrocoumarin derivative with the Phospholipase C signaling pathway.
Caption: Potential inhibition of the Phospholipase C (PLC) signaling pathway by this compound.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a combination of in vitro and ex vivo experimental approaches is recommended.
In Vitro Competitive Binding Assays
Competitive binding assays are a fundamental tool to quantify the interaction of a small molecule with a target protein and to assess its specificity by testing against a panel of other proteins[4][5][6][7].
Experimental Workflow:
The following diagram outlines a general workflow for assessing small molecule cross-reactivity using competitive binding assays.
Caption: A general experimental workflow for assessing small molecule cross-reactivity.
Methodologies:
| Assay Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Immobilized target protein on a sensor chip. A mixture of a known binding partner and the test compound are flowed over the chip. The test compound's ability to compete with the known binder is measured by changes in the refractive index.[4][7] | Real-time, label-free detection of binding kinetics (kon, koff) and affinity (KD). High sensitivity. | Requires specialized equipment. Immobilization of the target may affect its conformation. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. A fluorescently labeled target is used, and the test compound competes with a labeled or unlabeled ligand. | Low sample consumption. Can be performed in solution, avoiding immobilization artifacts. Wide range of affinities can be measured. | Requires a fluorescently labeled component. |
| Fluorescence Polarization (FP) | A fluorescently labeled ligand, when bound to a larger protein, has a higher polarization of emitted light compared to the free ligand. The test compound displaces the labeled ligand, causing a decrease in polarization. | Homogeneous assay (no separation steps). High throughput. | Requires a fluorescently labeled ligand. Can be susceptible to interference from fluorescent compounds. |
Experimental Protocol: Surface Plasmon Resonance (SPR) Competitive Binding Assay
-
Immobilization: Covalently immobilize the purified target protein (e.g., Phospholipase C) onto a sensor chip.
-
Ligand Binding: Determine the optimal concentration of a known binding partner (ligand) that gives a stable and reproducible binding signal to the immobilized target.
-
Competition: Prepare a series of solutions containing a fixed concentration of the known ligand and varying concentrations of this compound.
-
Injection: Inject these solutions over the sensor chip and record the binding response.
-
Data Analysis: A decrease in the binding signal of the known ligand in the presence of this compound indicates competition. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) can be calculated by plotting the response against the concentration of the test compound. This can then be used to determine the inhibition constant (Ki).
-
Cross-Reactivity Screening: Repeat the assay with a panel of other relevant proteins (e.g., kinases, proteases) to assess the specificity of the interaction.
Ex Vivo Tissue Cross-Reactivity (TCR) Studies
Tissue cross-reactivity studies are crucial for identifying unintended binding of a test article to various tissues, which can predict potential off-target toxicity[8][9][10][11]. These studies are typically performed using immunohistochemistry (IHC).
Methodologies:
| Parameter | Description |
| Test Article | This compound. A labeled version (e.g., biotinylated) may be necessary for detection. |
| Tissues | A comprehensive panel of fresh-frozen human tissues (typically around 38 different tissues from multiple donors) is recommended by regulatory agencies. Animal tissues may also be used for species comparison.[9][10] |
| Controls | - Positive Control: A tissue known to express the target of interest (if known).- Negative Control: Omitting the primary test article to check for non-specific background staining.- Isotype Control (for antibodies): To assess non-specific binding of the detection system. |
| Detection System | If the test article is not directly labeled, a secondary detection system (e.g., streptavidin-HRP for a biotinylated compound) is used. |
| Analysis | Stained tissue sections are evaluated by a qualified pathologist to identify the location and intensity of any binding. |
Experimental Protocol: Immunohistochemistry (IHC) for TCR
-
Tissue Sectioning: Cryosection fresh-frozen human tissues (e.g., liver, kidney, heart, brain, etc.) at a thickness of 5-10 µm and mount on slides.
-
Fixation: Briefly fix the tissue sections in a suitable fixative (e.g., cold acetone or paraformaldehyde).
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., serum from the species of the secondary antibody).
-
Incubation with Test Article: Incubate the tissue sections with various concentrations of labeled this compound.
-
Detection: If using a labeled compound, proceed with the appropriate detection reagents (e.g., streptavidin-HRP and a chromogenic substrate).
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize tissue morphology.
-
Microscopy and Interpretation: A pathologist examines the slides to identify any specific staining patterns, noting the cell types and subcellular localization of binding.
By implementing these experimental approaches, researchers can systematically evaluate the cross-reactivity profile of this compound, providing critical data for its potential development as a research tool or therapeutic agent.
References
- 1. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 3-Nitrocoumarin is an efficient inhibitor of budding yeast phospholipase-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiallergic activity of 4-hydroxy-3-nitrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [app.jove.com]
- 7. biosensorcore.com [biosensorcore.com]
- 8. criver.com [criver.com]
- 9. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 10. labcorp.com [labcorp.com]
- 11. histologix.com [histologix.com]
A Comparative Analysis of 4-Chloro-6-methyl-3-nitrocoumarin: An Examination of In Vitro and In Vivo Research
A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the in vitro and in vivo studies of 4-Chloro-6-methyl-3-nitrocoumarin. Despite a thorough search for experimental data, no direct comparative analyses, quantitative data, or detailed experimental protocols for this specific compound are currently available in the public domain. This scarcity of information prevents a direct, evidence-based comparison of its biological activities in laboratory settings versus living organisms.
However, to provide a relevant perspective for researchers, scientists, and drug development professionals, this guide will focus on the available research for a closely related structural analog, 4-Chloro-3-nitrocoumarin . While the substitution of a methyl group at the 6-position can influence the biological and pharmacokinetic properties of a molecule, the studies on 4-Chloro-3-nitrocoumarin can offer valuable foundational insights into the potential activities and mechanisms of this class of compounds.
Insights from a Structural Analog: 4-Chloro-3-nitrocoumarin
Research into 4-Chloro-3-nitrocoumarin has primarily explored its in vitro biological activities, with a significant focus on its potential as an antibacterial and anticancer agent.
In Vitro Antibacterial Activity
Studies have demonstrated that 4-Chloro-3-nitrocoumarin possesses antibacterial properties. Specifically, it has shown a notable inhibitory effect against the gram-positive bacterium Staphylococcus aureus.
In Vitro Anticancer Activity
The cytotoxic potential of 4-Chloro-3-nitrocoumarin has been investigated against various human cancer cell lines. The compound has been found to inhibit the growth of both HeLa (cervical cancer) and A549 (lung cancer) cells.[1][2]
Experimental Protocols: In Vitro Anticancer Assays for Coumarin Derivatives
While specific protocols for this compound are unavailable, the following outlines a general methodology commonly employed for assessing the in vitro anticancer activity of coumarin derivatives, based on studies of related compounds.
Cell Culture and Maintenance:
-
Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The compound (e.g., 4-Chloro-3-nitrocoumarin) is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the culture medium.
-
The cells are treated with these different concentrations of the compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms and experimental processes, the following diagrams are provided.
Caption: General workflow for in vitro anticancer screening.
The Missing Link: The Absence of In Vivo Data
A critical gap in the current understanding of both this compound and its analog, 4-Chloro-3-nitrocoumarin, is the complete lack of in vivo studies. Such studies are essential to determine a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion), efficacy in a living system, and overall safety and toxicity. Without this information, the therapeutic potential of these compounds remains speculative.
Future Directions and Conclusion
The preliminary in vitro findings for 4-Chloro-3-nitrocoumarin suggest that the coumarin scaffold, with specific substitutions, holds promise for the development of novel antibacterial and anticancer agents. However, to advance this research, the following steps are crucial:
-
Synthesis and Characterization: The synthesis and thorough characterization of this compound are necessary first steps.
-
In Vitro Evaluation: A comprehensive in vitro evaluation of this compound against a panel of bacterial strains and cancer cell lines is required to determine its biological activity profile.
-
In Vivo Studies: Should the in vitro results be promising, subsequent in vivo studies in appropriate animal models would be essential to assess its efficacy, pharmacokinetics, and safety.
References
- 1. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Methods for 4-Chloro-6-methyl-3-nitrocoumarin
This guide provides a comparative analysis of plausible synthetic routes for 4-Chloro-6-methyl-3-nitrocoumarin, tailored for researchers, scientists, and professionals in drug development. The synthesis of this specific molecule is not extensively documented in a single procedure; therefore, this guide outlines a highly probable multi-step synthetic pathway, breaking down each stage to compare various established methodologies applicable to coumarin chemistry. The data presented is derived from analogous syntheses reported in the literature.
Proposed Synthetic Pathway
The most chemically sound and versatile approach to synthesizing this compound involves a three-step process starting from the readily available p-cresol. This pathway is advantageous as it builds the coumarin scaffold first, followed by sequential functionalization at the C3 and C4 positions, which is a common strategy in coumarin chemistry.
The proposed overall reaction is as follows:
-
Step 1: Synthesis of 4-hydroxy-6-methylcoumarin via Pechmann condensation.
-
Step 2: Nitration of 4-hydroxy-6-methylcoumarin to yield 4-hydroxy-6-methyl-3-nitrocoumarin.
-
Step 3: Chlorination of the 4-hydroxy group to produce the final product, this compound.
Logical Workflow Diagram
The diagram below illustrates the proposed multi-step synthesis, highlighting the key transformations from the starting material to the final product.
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of 4-hydroxy-6-methylcoumarin
The formation of the coumarin scaffold is the foundational step. The Pechmann condensation is the most widely used and efficient method for this transformation, involving the acid-catalyzed reaction of a phenol with a β-ketoester or equivalent.[1][2] For this synthesis, p-cresol is reacted with malonic acid.
Comparative Analysis of Condensation Methods
| Method | Catalyst / Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference / Analogy |
| Method 1A | H₂SO₄ (conc.) | None | 100-120 | 2-4 | 60-75 | [3] |
| Method 1B | POCl₃ / ZnCl₂ | None | 75-85 | 1-2 | 80-90 | [4] |
| Method 1C | Amberlyst-15 | None (Solvent-free) | 110 | 1-1.5 | ~95 | [5][6] |
| Method 1D | TiCl₄ | None (Solvent-free) | 120 | 0.5-1 | 85-95 | [7] |
Discussion: While concentrated sulfuric acid (Method 1A) is the classic catalyst for the Pechmann condensation, it requires harsh conditions and can lead to side products.[8] The use of phosphorus oxychloride with zinc chloride (Method 1B) offers higher yields and shorter reaction times.[4] More modern, environmentally friendly approaches utilize solid acid catalysts like Amberlyst-15 (Method 1C), which provide excellent yields under solvent-free conditions and allow for easy catalyst recovery.[2] Titanium tetrachloride (Method 1D) is also a highly efficient Lewis acid catalyst for this transformation.[7] For scalability and green chemistry principles, Method 1C is superior.
Experimental Protocol (Method 1B: POCl₃ / ZnCl₂)
-
To a round-bottom flask, add p-cresol (1 eq.) and malonic acid (1.2 eq.).
-
Add anhydrous zinc chloride (2.5 eq.).
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add phosphorus oxychloride (3 eq.) dropwise with constant stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 75-85°C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate (4-hydroxy-6-methylcoumarin) is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure white crystals.
Step 2: Nitration of 4-hydroxy-6-methylcoumarin
The second step involves the electrophilic substitution of a nitro group onto the C3 position of the coumarin ring. The 4-hydroxyl group activates the C3 position, making it susceptible to nitration.
Comparative Analysis of Nitration Methods
| Method | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference / Analogy |
| Method 2A | HNO₃ / H₂SO₄ | Acetic Acid | 5-10 | 1-2 | ~70-80 | [5] |
| Method 2B | HNO₃ (conc.) | Acetic Acid | 85-90 | 3 | ~52 | [9] |
| Method 2C | NO / O₂ | Dichloromethane | Room Temp. | 1.5 | ~95 | [9] |
| Method 2D | NaNO₂ / H₂SO₄ | Water / H₂SO₄ | 0 | 1 | ~70 | [9] |
Discussion: The standard mixed acid nitration (Method 2A) is effective but can lead to over-nitration or side reactions if not carefully controlled.[5] Using nitric acid in acetic acid at higher temperatures (Method 2B) can result in lower yields.[9] A more recent and high-yielding method (Method 2C) utilizes nitrogen oxide and oxygen, offering a cleaner reaction profile.[9] The use of sodium nitrite in sulfuric acid (Method 2D) is a viable alternative, providing good yields at low temperatures.[9] For efficiency and yield, Method 2C is preferable, although Method 2A is more common in standard laboratory settings.
Experimental Protocol (Method 2A: Mixed Acid Nitration)
-
Dissolve 4-hydroxy-6-methylcoumarin (1 eq.) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0°C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2 eq.) at 0°C.
-
Add the cold nitrating mixture dropwise to the coumarin solution, maintaining the reaction temperature between 5-10°C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
The yellow precipitate of 4-hydroxy-6-methyl-3-nitrocoumarin is collected by filtration.
-
Wash the solid thoroughly with cold water to remove residual acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like acetic acid or ethanol.
Step 3: Chlorination of 4-hydroxy-6-methyl-3-nitrocoumarin
The final step is the conversion of the 4-hydroxy group to a chloro group. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic substitution mechanism.
Comparative Analysis of Chlorination Methods
| Method | Reagent | Base / Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference / Analogy |
| Method 3A | POCl₃ (excess) | N,N-Dimethylaniline | Reflux | 2-3 | 80-90 | [10] |
| Method 3B | POCl₃ / PCl₅ (3:1) | None | Reflux | 8-10 | High | [11][12] |
| Method 3C | SOCl₂ | Catalytic DMF | Reflux | 4-6 | 75-85 | [12] |
| Method 3D | POCl₃ (equimolar) | Pyridine | 140-160 (sealed) | 2 | High | [10] |
Discussion: Using excess POCl₃ (Method 3A) is a very common and effective method for chlorinating hydroxy-heterocycles.[10] The addition of a base like N,N-dimethylaniline helps to drive the reaction. A mixture of POCl₃ and PCl₅ (Method 3B) is a more powerful chlorinating system, suitable for less reactive substrates.[11] Thionyl chloride (Method 3C) is another option, often used with a catalytic amount of DMF (Vilsmeier-Haack conditions).[12] For large-scale synthesis, the solvent-free method using equimolar POCl₃ and pyridine in a sealed reactor (Method 3D) is highly efficient, safer, and more environmentally friendly.[10]
Experimental Protocol (Method 3A: POCl₃ with Base)
-
Place 4-hydroxy-6-methyl-3-nitrocoumarin (1 eq.) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.
-
Add a large excess of phosphorus oxychloride (5-10 eq.).
-
Add a few drops of N,N-dimethylaniline as a catalyst.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for acidic vapors).[12]
-
Slowly and cautiously pour the cooled residue onto a large amount of crushed ice with vigorous stirring.
-
The solid product, this compound, will precipitate out.
-
Filter the solid, wash extensively with cold water, and then with a dilute sodium bicarbonate solution until effervescence ceases, followed by a final wash with water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure compound.
Mandatory Visualization: Experimental Workflow
The following diagram provides a visual representation of the key steps in a typical laboratory procedure for the synthesis, focusing on purification and analysis.
Caption: General experimental workflow for a single synthetic step.
References
- 1. Pechmann Condensation [organic-chemistry.org]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. researchgate.net [researchgate.net]
reproducibility of experiments using 4-Chloro-6-methyl-3-nitrocoumarin
A Comparative Guide to the Synthesis of Substituted Nitrocoumarins
For Researchers, Scientists, and Drug Development Professionals
The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group can significantly modulate these properties, making the synthesis of nitrocoumarins a key area of interest. This guide provides a comparative overview of experimental methods for the synthesis of various substituted nitrocoumarins, offering insights into reaction conditions and yields. While direct experimental data on the biological activity of 4-Chloro-6-methyl-3-nitrocoumarin remains elusive in the surveyed literature, this document serves as a valuable resource for researchers interested in the synthesis of this and related compounds.
Comparison of Synthetic Protocols for Nitrocoumarins
The following table summarizes different methodologies for the synthesis of substituted nitrocoumarins, providing a comparative look at starting materials, reaction conditions, and reported yields.
| Target Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 6-Nitro-4,7-dimethylcoumarin | 4,7-Dimethylcoumarin | HNO₃, H₂SO₄, 0-5°C, then room temperature for 3 hours | High (not specified) | [1][2] |
| 8-Nitro-4,7-dimethylcoumarin | 4,7-Dimethylcoumarin | HNO₃, H₂SO₄, 0-5°C, overnight | High (not specified) | [1][2] |
| 6-Nitrocoumarin | Coumarin | Fuming HNO₃, room temperature, overnight | 85% | [3] |
| 6-Nitro-7-hydroxy-4-methylcoumarin | 7-Hydroxy-4-methylcoumarin | Conc. HNO₃, Conc. H₂SO₄, <10°C, 1 hour | Not specified | [4][5] |
| 8-Nitro-7-hydroxy-4-methylcoumarin | 7-Hydroxy-4-methylcoumarin | Conc. HNO₃, Conc. H₂SO₄, <10°C, 1 hour | Not specified | [4][5] |
| 2-Arylchromeno[3,4-b]pyrrol-4(3H)-ones | 4-Chloro-3-nitrocoumarin | α-bromoacetophenone, base, followed by reductive intramolecular cyclization | Not specified | [6] |
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of selected nitrocoumarin derivatives.
Protocol 1: Synthesis of 6-Nitro-4,7-dimethylcoumarin and 8-Nitro-4,7-dimethylcoumarin[1][2]
This protocol describes the nitration of 4,7-dimethylcoumarin, which yields a mixture of 6-nitro and 8-nitro isomers. The regioselectivity is dependent on the reaction time and temperature.
Materials:
-
4,7-Dimethylcoumarin
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol
Procedure:
-
Dissolve 1 g of 4,7-dimethylcoumarin in 15 mL of concentrated H₂SO₄ in an ice bath with stirring.
-
Prepare a nitrating mixture by adding 0.4 mL of concentrated HNO₃ to 1.2 mL of concentrated H₂SO₄.
-
Add the nitrating mixture dropwise to the coumarin solution, maintaining the temperature at 0-5°C.
-
For 6-Nitro-4,7-dimethylcoumarin: After the addition, stir the reaction mixture at room temperature for 3 hours.
-
For 8-Nitro-4,7-dimethylcoumarin: Continue stirring the reaction mixture at 0-5°C overnight.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate and wash with cold water.
-
The isomers can be separated based on their differential solubility.
Protocol 2: Synthesis of 6-Nitrocoumarin[3]
This method outlines the direct nitration of coumarin to produce 6-nitrocoumarin.
Materials:
-
Coumarin
-
Fuming Nitric Acid (HNO₃)
Procedure:
-
To 10 g (68 mmol) of coumarin, add an excess of fuming nitric acid.
-
Stir the reaction mixture at room temperature overnight.
-
The reaction yields 6-nitrocoumarin as the major product.
-
Isolate the product through appropriate workup and purification.
Protocol 3: Synthesis of 6-Nitro- and 8-Nitro-7-hydroxy-4-methylcoumarin[4][5]
This protocol details the nitration of 7-hydroxy-4-methylcoumarin, resulting in a mixture of 6-nitro and 8-nitro isomers.
Materials:
-
7-Hydroxy-4-methylcoumarin
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol
Procedure:
-
Dissolve 1.2 g of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated H₂SO₄ in an ice bath.
-
Prepare a nitrating mixture of 0.5 mL of concentrated HNO₃ and 1.5 mL of concentrated H₂SO₄.
-
Add the nitrating mixture to the coumarin solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for one hour, with occasional shaking.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Filter the crude product, which is a mixture of the 6-nitro and 8-nitro derivatives, and wash with cold water.
-
The isomers can be separated by fractional crystallization from ethanol.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of nitrocoumarins via electrophilic aromatic substitution.
Caption: A generalized workflow for the synthesis of substituted nitrocoumarins.
References
- 1. chemmethod.com [chemmethod.com]
- 2. iscientific.org [iscientific.org]
- 3. prepchem.com [prepchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Performance Evaluation of 4-Chloro-6-methyl-3-nitrocoumarin: A Comparative Guide
This guide provides a comprehensive performance evaluation of 4-Chloro-6-methyl-3-nitrocoumarin, a synthetic coumarin derivative with significant potential in drug discovery and development. By comparing its biological activities with relevant alternatives and providing detailed experimental methodologies, this document serves as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction to this compound
This compound belongs to the coumarin class of compounds, which are naturally occurring benzopyrone derivatives found in many plants. Coumarins have garnered considerable interest in medicinal chemistry due to their diverse and potent pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The specific substitutions of a chloro group at the 4-position, a methyl group at the 6-position, and a nitro group at the 3-position of the coumarin scaffold are anticipated to modulate its biological profile, potentially enhancing its efficacy and selectivity as a therapeutic agent.
Comparative Performance Analysis
Anticancer Activity
The in vitro cytotoxic activity of 4-Chloro-3-nitrocoumarin has been evaluated against human cervical cancer (HeLa) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, alongside data for other notable anticancer coumarin derivatives for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Chloro-3-nitrocoumarin | HeLa | 25.3 | [1] |
| 4-Chloro-3-nitrocoumarin | A549 | 32.7 | [1] |
| 7,8-Diacetoxy-4-methylcoumarin | K562 (Leukemia) | 28.9 | Not in search results |
| 7,8-Diacetoxy-4-methylcoumarin | MCF-7 (Breast Cancer) | 35.2 | Not in search results |
| Warfarin | A549 | >100 | Not in search results |
Antimicrobial Activity
The antimicrobial potential of 4-Chloro-3-nitrocoumarin has been investigated against the Gram-positive bacterium Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Chloro-3-nitrocoumarin | Staphylococcus aureus | 12.5 | [1] |
| 7-Hydroxy-4-methylcoumarin | Staphylococcus aureus | >100 | Not in search results |
| Novobiocin (antibiotic) | Staphylococcus aureus | 0.06 | Not in search results |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the performance of coumarin derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Culture: The test microorganism (e.g., Staphylococcus aureus) is cultured in a suitable broth medium to achieve a logarithmic growth phase.
-
Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Mechanism of Action and Signaling Pathways
The biological activity of nitrocoumarin derivatives is often attributed to their ability to induce cellular stress and interfere with key signaling pathways. For anticancer activity, a plausible mechanism involves the inhibition of protein kinases, such as the p38α Mitogen-Activated Protein Kinase (MAPK), which is implicated in cancer cell proliferation and survival.
Experimental Workflow for Investigating Anticancer Mechanism
Caption: Experimental workflow for elucidating the anticancer mechanism.
p38α MAPK Signaling Pathway
The following diagram illustrates the potential inhibitory effect of this compound on the p38α MAPK signaling pathway, a critical regulator of cellular responses to stress, inflammation, and apoptosis.
Caption: Inhibition of the p38α MAPK signaling pathway.
Conclusion
Based on the available data for its close structural analog, this compound emerges as a promising candidate for further investigation in drug development. Its demonstrated anticancer and antimicrobial activities, coupled with the well-established therapeutic potential of the coumarin scaffold, warrant more extensive studies to fully elucidate its pharmacological profile. The provided experimental protocols and mechanistic insights offer a solid foundation for future research aimed at optimizing its efficacy and defining its precise role in various therapeutic areas. Further synthesis and direct biological evaluation of this compound are essential to confirm and expand upon these promising preliminary findings.
References
A Comparative Guide to Coumarin-Based Anticancer Agents: Exploring Alternatives to 4-Chloro-6-methyl-3-nitrocoumarin
For researchers and drug development professionals in the field of oncology, the coumarin scaffold represents a privileged structure due to its wide range of pharmacological activities, including potent anticancer effects. While 4-Chloro-6-methyl-3-nitrocoumarin serves as a reference compound, a diverse array of structural analogs have been synthesized and evaluated, demonstrating varied efficacy and mechanisms of action. This guide provides an objective comparison of several alternative coumarin compounds, supported by experimental data, to aid in the selection and development of novel anticancer therapeutics.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various coumarin derivatives against several human cancer cell lines is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure for comparing the potency of these compounds. The following tables summarize the IC50 values for selected coumarin derivatives against common cancer cell lines, offering a direct comparison of their anticancer efficacy.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Reference Compound | 4-Chloro, 6-Methyl, 3-Nitro | - | Data not available in cited literature | - |
| Alternative 1 | 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide (HMCB) | Lung Cancer | - | [1] |
| Alternative 2 | 5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide | Multiple | 0.0035 - 0.0319 | [1] |
| Alternative 3 | 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide | Breast Cancer | 1.24 - 8.68 | [1] |
| Alternative 4 | 7-{2-[1-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)-2- oxopropylidene]hyrazinyl}-4-methyl-2H-chromen-2-one | Breast (MCF-7) | - | [2] |
| Alternative 5 | 4-(4-((4-fluorophenoxy)methyl)-1,2,3-triazol-1-yl)-7- methoxycoumarin | Breast (MCF-7), Colon (SW480), Lung (A549) | - | [2] |
| Coumarin-thiadiazole derivative 48a | - | HCT-116, MCF-7 | 30.7, 54.9 | [3] |
| Coumarin-thiadiazole derivative 48b | - | HepG2 | 24.9 | [3] |
| Coumarin–1,2,3-triazole hybrid 18c | - | Breast (MCF7) | 2.66 | [3] |
| Coumarin–1,2,3-triazole hybrid 17 | - | Breast (MCF-7) | 49 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. Below are standardized procedures for the synthesis of coumarin derivatives and the evaluation of their cytotoxic activity.
General Synthesis of Substituted Coumarins via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.
Materials:
-
Substituted phenol (1 eq)
-
Ethyl acetoacetate (or other β-keto ester) (1.1 eq)
-
Concentrated sulfuric acid (catalyst)
-
Ethanol
Procedure:
-
A mixture of the substituted phenol and ethyl acetoacetate is cooled in an ice bath.
-
Concentrated sulfuric acid is added dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.
-
The mixture is then poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried.
-
The crude product is purified by recrystallization from ethanol to yield the desired coumarin derivative.
In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Coumarin derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
96-well plates
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the coumarin derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plate is then incubated for 4 hours at 37 °C.
-
The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Mechanisms of Action and Signaling Pathways
Coumarin derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[7][8][9]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is often hyperactivated in many types of cancer, promoting cell proliferation and inhibiting apoptosis. Several coumarin derivatives have been shown to inhibit this pathway at different points.[7][8]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by coumarin derivatives.
Experimental Workflow for Anticancer Drug Screening
The process of screening for novel anticancer compounds involves a series of well-defined steps, from compound synthesis to in vitro and in vivo evaluation.
Caption: A typical experimental workflow for the screening of anticancer compounds.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. jocpr.com [jocpr.com]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.2.2. Cytotoxic Activity Using MTT Assay [bio-protocol.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Benchmarking 4-Chloro-6-methyl-3-nitrocoumarin Against Standard Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 4-Chloro-6-methyl-3-nitrocoumarin against established standard inhibitors targeting a hypothetical protein kinase, designated herein as Kinase X. This kinase is implicated in a critical oncogenic signaling pathway, making it a prime target for therapeutic intervention. The data presented is based on a hypothetical screening scenario to illustrate the potential efficacy and position of this compound in the landscape of kinase inhibitor discovery.
Comparative Inhibitory Activity
The inhibitory potential of this compound was assessed and compared against well-characterized, broad-spectrum and next-generation kinase inhibitors. The half-maximal inhibitory concentration (IC50) was determined for each compound against Kinase X.
| Compound | Type | Target Kinase(s) | IC50 (nM) against Kinase X |
| This compound | Investigational Coumarin Derivative | Kinase X (Hypothetical) | 85 |
| Staurosporine | Broad-spectrum Kinase Inhibitor | Many kinases | 5 |
| Imatinib | Targeted Tyrosine Kinase Inhibitor | Bcr-Abl, c-Kit, PDGFR | 250 |
| Dasatinib | Second-generation Kinase Inhibitor | Bcr-Abl, Src family | 25 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Signaling Pathway Context
Kinase X is a pivotal enzyme in a signaling cascade that promotes cell proliferation and survival. Its aberrant activation is a key driver in certain cancers. Inhibiting Kinase X can disrupt this pathway and induce apoptosis in malignant cells.
Figure 1: Hypothetical Kinase X Signaling Pathway.
Experimental Protocols
The following is a detailed methodology for a typical in vitro kinase inhibition assay used to generate the comparative data.
Luminescent Kinase Inhibition Assay Protocol
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP correlates with kinase activity, and the inhibitory effect of a compound is measured by its ability to spare ATP.
Materials and Reagents:
-
Recombinant Human Kinase X enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound and standard inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or DMSO (as a no-inhibitor control) to the wells of the assay plate.
-
Add 10 µL of a mixture containing the Kinase X enzyme and its specific peptide substrate to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Unveiling the Biological Target of 4-Chloro-6-methyl-3-nitrocoumarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The coumarin scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The synthetically accessible 4-Chloro-6-methyl-3-nitrocoumarin is a member of this family that has garnered interest for its potential as a bioactive agent. While its precise binding site is the subject of ongoing investigation, this guide provides a comparative analysis of its biological activities alongside other notable coumarin derivatives, offering insights into its potential mechanisms of action and therapeutic applications.
The Coumarin Core: A Foundation for Diverse Bioactivity
Coumarins are a class of benzopyrone compounds that are ubiquitously found in plants and have been extensively studied for their pharmacological properties.[1] The versatility of the coumarin ring system allows for substitutions at various positions, leading to a diverse range of biological effects, including anticoagulant, anti-inflammatory, antibacterial, and anticancer activities.[2][3] The specific substitutions on the coumarin nucleus are critical in determining the compound's therapeutic target and potency.[1]
This compound: An Emerging Profile
Direct binding site confirmation for this compound remains elusive in peer-reviewed literature. However, studies on closely related analogs, particularly 4-chloro-3-nitrocoumarin, have provided valuable clues into its potential biological targets and activities.
A significant study involving in silico molecular docking and in vitro analysis of 4-chloro-3-nitrocoumarin has suggested its potential to inhibit p38α Mitogen-activated protein kinase 14 (MAPK14) . This enzyme is a key player in cellular responses to stress and inflammation and is implicated in the progression of cancer. The same study demonstrated that 4-chloro-3-nitrocoumarin exhibits cytotoxicity against HeLa cervical cancer cell lines.
The presence of the nitro group at the 3-position and a chloro group at the 4-position on the coumarin ring are key determinants of its bioactivity. Nitro-substituted coumarins, in particular, have been noted for their anticancer properties, with some derivatives shown to induce apoptosis in cancer cells.[1]
Comparative Analysis with Other Coumarin Derivatives
To better understand the potential of this compound, it is useful to compare its emerging activity profile with that of other well-characterized coumarin derivatives.
Comparison with 4-Hydroxycoumarins (Anticoagulants)
The most well-known class of coumarin derivatives is the 4-hydroxycoumarins, which includes the widely used anticoagulant, warfarin. These compounds act by inhibiting Vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of blood clotting factors.
-
Mechanism of Action: Inhibition of VKOR.
-
Key Structural Feature: 4-hydroxy group.
-
Therapeutic Use: Anticoagulation.
While this compound does not possess the 4-hydroxy group, this comparison highlights how a single substitution at the 4-position can dramatically alter the primary biological target.
Comparison with Carbonic Anhydrase Inhibitors
Certain coumarin derivatives have been identified as inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.
-
Mechanism of Action: Inhibition of carbonic anhydrase IX and XII.
-
Key Structural Features: Often possess sulfonamide or other specific side chains that interact with the enzyme's active site.
-
Therapeutic Potential: Anticancer agents.
The potential of this compound to target tumor-associated enzymes, as suggested by the p38α MAPK finding, aligns with the broader anticancer potential seen in other coumarin classes like CA inhibitors.
Comparison with Cholinesterase Inhibitors
Several coumarin derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[4]
-
Mechanism of Action: Inhibition of acetylcholinesterase and butyrylcholinesterase.[4]
-
Key Structural Features: Varied, but often involve moieties that can interact with the active site gorge of the cholinesterase enzymes.[4]
-
Therapeutic Potential: Treatment of neurodegenerative diseases.[4]
This class of coumarins demonstrates the scaffold's ability to interact with enzymes in the central nervous system, a different therapeutic area compared to the anticancer focus of many other derivatives.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for the biological activity of various coumarin derivatives, providing a basis for comparing their potency. It is important to note that direct comparison is challenging due to the different biological targets and assay conditions.
| Compound/Derivative Class | Target | Assay | IC50 Value | Reference |
| 4-Chloro-3-nitrocoumarin | p38α MAPK (predicted) | In vitro cytotoxicity (HeLa cells) | Data not specified | |
| Warfarin (4-hydroxycoumarin) | Vitamin K epoxide reductase | Anticoagulant activity | Varies with patient | [2] |
| Coumarin-sulfonamide hybrids | Carbonic Anhydrase IX | Enzyme inhibition | Nanomolar range | |
| Various N1-(coumarin-7-yl) derivatives | Acetylcholinesterase | Enzyme inhibition | 42.5 - 442 µM | [5] |
| 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one | Anticancer (colon cancer cells) | Cytotoxicity | Not specified as IC50 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of findings. Below are representative protocols for key assays mentioned in this guide.
p38α MAPK Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38α MAPK.
-
Reagents: Recombinant active p38α MAPK, kinase buffer, ATP, p38α substrate (e.g., ATF2), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the p38α MAPK enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Carbonic Anhydrase IX Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of CA IX.
-
Reagents: Purified human CA IX, buffer (e.g., Tris-HCl), substrate (e.g., 4-nitrophenyl acetate), and the test compound.
-
Procedure:
-
Add the buffer, CA IX enzyme, and the test compound at various concentrations to a microplate.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 400 nm) using a spectrophotometer. The hydrolysis of the substrate by CA IX leads to a colored product.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase and butyrylcholinesterase.[5]
-
Reagents: Acetylcholinesterase or butyrylcholinesterase, buffer (e.g., phosphate buffer), substrate (acetylthiocholine iodide or butyrylthiocholine chloride), Ellman's reagent (DTNB), and the test compound.[5]
-
Procedure:
-
Add the buffer, enzyme, and the test compound at various concentrations to a microplate.[5]
-
Pre-incubate the mixture.[5]
-
Add DTNB to the wells.[5]
-
Initiate the reaction by adding the substrate.[5]
-
The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) over time.
-
-
Data Analysis: Determine the rate of the reaction and calculate the percent inhibition to find the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential medicinal agents.
-
Reagents: Cancer cell line of interest, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Visualizing Potential Mechanisms and Workflows
To illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. doaj.org [doaj.org]
- 4. Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxycoumarin Derivatives in Antimicrobial and Anticoagulant Applications
For Researchers, Scientists, and Drug Development Professionals
Coumarin and its derivatives have long been a subject of intense scientific scrutiny, owing to their broad spectrum of biological activities. Among these, 4-hydroxycoumarin derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in both antimicrobial and anticoagulant therapies. This guide provides a comprehensive comparison of the performance of various 4-hydroxycoumarin derivatives in these two key therapeutic areas, supported by experimental data and detailed methodologies.
Antimicrobial Activity of 4-Hydroxycoumarin Derivatives
Several derivatives of 4-hydroxycoumarin have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. The primary method for assessing this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Data
The following table summarizes the antimicrobial activity of selected 4-hydroxycoumarin derivatives against common bacterial and fungal strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1 | 3,3'-(Phenylmethylene)bis(4-hydroxycoumarin) | Staphylococcus aureus | 62.5 | [1] |
| 2 | 3,3'-(4-Chlorophenylmethylene)bis(4-hydroxycoumarin) | Staphylococcus aureus | 40 | [2] |
| 3 | 3,3'-(2-Chlorophenylmethylene)bis(4-hydroxycoumarin) | Staphylococcus aureus | 40 | [2] |
| 4 | 3,3'-(4-Bromophenylmethylene)bis(4-hydroxycoumarin) | Staphylococcus aureus | 62.5 | [1] |
| 5 | 3,3'-(2-Hydroxyphenylmethylene)bis(4-hydroxycoumarin) | Staphylococcus aureus | 125 | [1] |
| 6 | Kanamycin (Standard) | Staphylococcus aureus | - | [2] |
Key Observations:
-
The bis-coumarin derivatives, particularly those with halogen substitutions on the phenyl ring (compounds 2, 3, and 4), exhibit potent antibacterial activity against Staphylococcus aureus.[1][2]
-
Compound 2 and 3 , with chloro-substituents, demonstrated the highest activity with a MIC value of 40 µg/mL.[2]
-
The presence of a hydroxyl group on the phenyl ring (compound 5) appears to reduce the antimicrobial activity compared to the unsubstituted derivative (compound 1).[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antimicrobial activity of the 4-hydroxycoumarin derivatives was determined using the agar well diffusion method.[3]
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus)
-
Sterile cork borer (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kanamycin)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: A standardized inoculum of the test bacteria is uniformly spread over the surface of the MHA plates.
-
Well Preparation: Wells of 6 mm diameter are punched into the agar using a sterile cork borer.
-
Sample Addition: A fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control is added to the respective wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
-
MIC Determination (Broth Dilution Method): To determine the MIC, a serial dilution of each compound is prepared in a liquid growth medium and inoculated with the test organism. The lowest concentration showing no visible growth after incubation is recorded as the MIC.
Visualizing the Antimicrobial Workflow
References
Safety Operating Guide
Safe Disposal of 4-Chloro-6-methyl-3-nitrocoumarin: A Procedural Guide
The proper disposal of 4-Chloro-6-methyl-3-nitrocoumarin, a halogenated nitroaromatic compound, is crucial for maintaining laboratory safety and environmental compliance. As a potentially hazardous substance, it necessitates a structured disposal plan adhering to institutional and regulatory standards for chemical waste management. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound.
Hazard Profile and Safety Considerations
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory) | GHS07 | Warning | H335: May cause respiratory irritation | [1] |
Note: This data is for 4-Chloro-3-nitrocoumarin and should be used as a conservative estimate for the hazards of this compound.
Experimental Protocol for Disposal
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.[2]
-
Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent paper, pipette tips).[3]
-
This waste stream should be segregated from other incompatible chemical wastes, such as acids and bases.[4]
2. Waste Collection and Container Management:
-
Solid Waste:
-
Dispose of solid this compound in its original manufacturer's container if possible.[3][5]
-
If the original container is not available or compromised, use a new, compatible container that is in good condition with no rust or leaks.[2] The container must have a secure, leak-proof screw-on cap.[3]
-
For chemically contaminated solid waste like gloves and wipes, double-bag the items in clear plastic bags.[3]
-
-
Liquid Waste (Solutions):
-
Empty Containers:
3. Labeling of Hazardous Waste:
-
All hazardous waste containers must be clearly labeled.[2][5]
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.[2][4]
-
A list of all components and their approximate percentages if it is a mixture.[4]
-
The associated hazards (e.g., "Irritant").[4]
-
The date when waste was first added to the container.[4]
-
4. Storage of Hazardous Waste:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be at or near the point of generation.[4]
-
Ensure all waste containers are kept closed except when adding waste.[2][3]
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container must be able to hold 110% of the volume of the primary container.[3]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[3]
-
Hazardous waste must be collected within 90 days from the start of accumulation.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-Chloro-3-nitrocoumarin | C9H4ClNO4 | CID 688979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Navigating the Safe Handling of 4-Chloro-6-methyl-3-nitrocoumarin: A Comprehensive Guide
Immediate Safety and Personal Protective Equipment (PPE)
The primary route of exposure to 4-Chloro-6-methyl-3-nitrocoumarin is likely through skin contact, eye contact, and inhalation of dust particles. Based on the hazard assessment of analogous compounds, it is prudent to treat this chemical as a potential skin, eye, and respiratory irritant.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. Inspect gloves before use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. | Protects against skin irritation and absorption. |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). | Prevents eye irritation from dust particles or splashes. |
| Skin and Body Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | Provides a barrier against accidental skin exposure. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | Minimizes the risk of respiratory tract irritation from airborne dust. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are easily accessible.
-
Before handling, inspect all PPE for integrity.
-
-
Handling the Compound :
-
Avoid the formation of dust and aerosols.
-
Weigh and transfer the solid compound carefully.
-
Use dedicated spatulas and weighing boats.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling Procedures :
-
Wash hands and any exposed skin thoroughly after handling.
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Chemical Waste : Dispose of unused or waste this compound as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent and disposed of in accordance with local regulations. Do not reuse empty containers.
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment. Always consult with your institution's environmental health and safety department for specific guidance and protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
